Irak4-IN-21
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28FN7O2 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-(5-fluoro-3-pyridinyl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C28H28FN7O2/c29-20-11-19(13-31-14-20)22-15-32-28(33-21-5-3-4-18(12-21)27(38)36-8-1-2-9-36)35-26(22)34-24-17-7-6-16(10-17)23(24)25(30)37/h3-7,11-17,23-24H,1-2,8-10H2,(H2,30,37)(H2,32,33,34,35)/t16-,17+,23+,24-/m1/s1 |
InChI Key |
KYNJAMYDYPTYDZ-GCRLEYHISA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=CN=C6)F |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=CN=C6)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Irak4-IN-21 in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of Irak4-IN-21, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It details the critical role of IRAK4 in innate immune signaling and elucidates how its inhibition by this compound modulates these pathways. This guide includes quantitative data, detailed experimental protocols, and signaling pathway visualizations to support research and development efforts in immunology and drug discovery.
The Central Role of IRAK4 in Innate Immunity
Innate immunity constitutes the first line of defense against pathogens. This response is initiated by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies.[1][2] IRAK4 is a serine/threonine kinase that functions as the "master kinase" in the signaling cascade downstream of these receptors.[3]
Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4.[4] This initiates the assembly of a higher-order signaling complex known as the Myddosome.[5] Within the Myddosome, IRAK4's primary roles are twofold:
-
Scaffolding Function: IRAK4 acts as a crucial scaffold, bringing together other signaling molecules. The scaffold function itself, independent of kinase activity, is essential for the activation of certain pathways like MAP kinase and NFκB.[6]
-
Kinase Activity: IRAK4's kinase function is essential for its signaling capabilities.[3] It autophosphorylates and then phosphorylates other downstream kinases, primarily IRAK1 and IRAK2.[5][7] This phosphorylation event is a critical step that activates IRAK1, causing it to dissociate from the receptor complex along with TNF receptor-associated factor 6 (TRAF6).[4][8] This complex then activates downstream pathways, including the NF-κB and MAPK signaling cascades, leading to the transcription and production of pro-inflammatory cytokines and chemokines like IL-6, TNF-α, and IL-1β.[4][9]
Given its pivotal position, inhibiting IRAK4 is a key therapeutic strategy for a range of inflammatory and autoimmune diseases.[3][10]
// Invisible edges for layout TLR -> Myddosome [style=invis];
} caption: "Figure 1: Simplified IRAK4 signaling pathway in innate immunity."
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a potent, selective, and orally active small molecule inhibitor of IRAK4.[11] Its primary mechanism of action is the direct inhibition of the kinase activity of IRAK4, thereby blocking the downstream signaling cascade responsible for inflammatory cytokine production.
The inhibitory activity of this compound has been quantified through in vitro kinase assays and cell-based functional assays. The data highlights its potency against IRAK4 and its selectivity over other kinases, such as TAK1.[11]
Table 1: In Vitro Kinase Inhibition
| Kinase | IC₅₀ (nM) |
|---|---|
| IRAK4 | 5 |
| TAK1 | 56 |
Data sourced from MedchemExpress.[11]
Table 2: Cellular Inhibitory Activity
| Cell Type | Stimulant | Measured Cytokine | IC₅₀ (µM) |
|---|---|---|---|
| THP-1 (Human Monocytic Cell Line) | R848 (TLR7/8 agonist) | IL-23 | 0.17 |
| Dendritic Cells (DC) | R848 | IL-23 | 0.51 |
| HUVEC (Human Umbilical Vein Endothelial Cells) | IL-1β | IL-6 | 0.20 |
| Human Whole Blood | LPS (TLR4 agonist) | MIP-1β | 0.47 |
Data sourced from MedchemExpress.[11]
By binding to IRAK4, this compound blocks its kinase function. This prevents the phosphorylation and subsequent activation of IRAK1. As a result, the IRAK1-TRAF6 complex fails to form and activate downstream pathways, leading to a significant reduction in the production of key inflammatory mediators. The data in Table 2 demonstrates this effect across multiple cell types and stimulation conditions, confirming the compound's efficacy in blocking TLR and IL-1R signaling pathways.[11]
// Blockade visualization block1 [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=32]; block2 [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=32]; block3 [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=32]; block4 [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=32];
IRAK4 -> block1 [style=invis]; block1 -> IRAK1 [style=invis]; IRAK1 -> block2 [style=invis]; block2 -> TRAF6 [style=invis]; TRAF6 -> block3 [style=invis]; block3 -> Downstream [style=invis]; Downstream -> block4 [style=invis]; block4 -> Cytokines [style=invis]; } caption: "Figure 2: Mechanism of action of this compound."
Key Experimental Protocols
The following sections describe generalized methodologies for assessing the activity of IRAK4 inhibitors like this compound.
This assay quantifies the direct inhibitory effect of a compound on purified IRAK4 enzyme activity.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme.
-
Kinase buffer (containing MgCl₂, DTT, etc.).
-
ATP (often [γ-³³P]ATP for radioactive detection or used in luminescence-based assays).
-
Myelin Basic Protein (MBP) or a specific peptide as a substrate.
-
This compound serially diluted in DMSO.
-
Stop solution (e.g., phosphoric acid).
-
Filter plates or detection reagents (e.g., Kinase-Glo®).
-
-
Procedure:
-
Add kinase buffer, substrate, and the test compound (this compound) to a 96-well plate.
-
Initiate the reaction by adding the IRAK4 enzyme.
-
Incubate for a defined period (e.g., 60 minutes) at a set temperature (e.g., 30°C).
-
Start the kinase reaction by adding ATP.
-
Incubate for another period to allow for substrate phosphorylation.
-
Terminate the reaction using the stop solution.
-
Quantify substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter plate and measuring radioactivity. For luminescence assays, remaining ATP is measured, which is inversely proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay measures the functional consequence of IRAK4 inhibition in a cellular context.
-
Reagents and Materials:
-
THP-1 cells (or other relevant immune cells).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4).
-
This compound serially diluted in DMSO.
-
ELISA kit for the cytokine of interest (e.g., human IL-23, IL-6).
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere/stabilize.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).[11]
-
Stimulate the cells with a TLR agonist (e.g., 1 µM R848) to induce cytokine production. Include vehicle-only and unstimulated controls.
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of cytokine inhibition against the inhibitor concentration.
-
This technique is used to observe the effect of the inhibitor on the phosphorylation status of proteins downstream of IRAK4.
-
Reagents and Materials:
-
Cells (e.g., human dermal fibroblasts).
-
Stimulant (e.g., IL-1β).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells and treat with this compound followed by stimulation with IL-1β for a short duration (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin) to confirm equal loading and assess the specific reduction in phosphorylation.
-
Conclusion
This compound is a potent and selective inhibitor of IRAK4, a critical kinase in innate immune signaling. By directly targeting the kinase activity of IRAK4, it effectively blocks the downstream signaling cascades initiated by TLRs and IL-1Rs, leading to a marked reduction in the production of pro-inflammatory cytokines. The quantitative data and experimental frameworks provided herein underscore its mechanism of action and provide a foundation for its further investigation as a therapeutic agent for a wide range of autoimmune and inflammatory disorders.[11]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rupress.org [rupress.org]
- 9. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
The Role of Irak4-IN-21 in the TLR4 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of Irak4-IN-21, a potent and selective inhibitor of IRAK4, with a specific focus on its role in the TLR4 signaling pathway. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.
Introduction to IRAK4 and the TLR4 Signaling Pathway
The innate immune system provides the first line of defense against invading pathogens. TLRs are a class of pattern recognition receptors that recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs), as well as endogenous danger signals. TLR4, specifically, is the primary receptor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
Upon LPS binding, TLR4 initiates a complex intracellular signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. This signaling is mediated through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. IRAK4 is a crucial component of the MyD88-dependent pathway and also plays a scaffolding role in the TRIF-dependent pathway, highlighting its central role in the TLR4-mediated inflammatory response.[1]
IRAK4's function is twofold: it acts as a kinase, phosphorylating downstream substrates, and as a scaffold protein, facilitating the assembly of signaling complexes.[1][2] Its kinase activity is essential for the robust production of many pro-inflammatory cytokines. Dysregulation of IRAK4 activity has been implicated in various autoimmune diseases and even some cancers.[3][4]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for IRAK4.[5] By targeting the kinase activity of IRAK4, this compound effectively dampens the inflammatory response triggered by TLR4 activation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream signaling molecules, such as IRAK1. By inhibiting this key phosphorylation step, this compound effectively blocks the signal transduction cascade that leads to the activation of transcription factors like NF-κB and AP-1, which are responsible for the expression of numerous pro-inflammatory genes.
dot
Caption: Mechanism of this compound Inhibition.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| IRAK4 | 5[5] |
| TAK1 | 56[5] |
Table 2: Cellular Activity - Inhibition of Cytokine Production
| Cell Type | Stimulus | Cytokine Inhibited | IC50 (µM) |
| THP-1 cells | - | IL-23 | 0.17[5] |
| Dendritic Cells (DCs) | - | IL-23 | 0.51[5] |
| HUVEC cells | - | IL-6 | 0.20[5] |
| Human Whole Blood | - | MIP-1β | 0.47[5] |
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Effect |
| BALB/c mice (IL-1β stimulated) | 75 mg/kg, p.o. (single dose) | 54% inhibition of IL-6 production[5] |
The TLR4 Signaling Pathway in Detail
The TLR4 signaling pathway is a cornerstone of the innate immune response. The binding of LPS to TLR4, in complex with its co-receptors MD-2 and CD14, triggers a conformational change that initiates downstream signaling.
dot
Caption: TLR4 Signaling Pathway and this compound Inhibition.
Experimental Protocols
In Vitro IRAK4 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on IRAK4 kinase activity.
dot
Caption: In Vitro IRAK4 Kinase Assay Workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, 2 mM DTT).
-
Dilute recombinant human IRAK4 enzyme to the desired concentration in 1x kinase assay buffer.
-
Prepare a stock solution of ATP.
-
Prepare a stock solution of a suitable substrate, such as Myelin Basic Protein (MBP).
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the diluted IRAK4 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding an EDTA solution.
-
Detect the amount of phosphorylated substrate using a suitable method, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LPS-Stimulated Cytokine Release Assay in THP-1 Cells
This cellular assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line upon stimulation with LPS.
Detailed Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To differentiate the monocytes into macrophage-like cells, treat the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
-
Assay Procedure:
-
Plate the differentiated THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokine (e.g., IL-6, TNF-α, IL-23) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Human Whole Blood Assay for Cytokine Inhibition
This ex vivo assay provides a more physiologically relevant model by using human whole blood to assess the anti-inflammatory effects of a compound.
Detailed Methodology:
-
Blood Collection:
-
Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., sodium heparin).
-
-
Assay Procedure:
-
In a 96-well plate, add the whole blood.
-
Add serial dilutions of this compound or vehicle control and pre-incubate for 1 hour at 37°C.
-
Stimulate the blood with an appropriate agonist, such as LPS for TLR4 activation, for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
-
Cytokine Analysis:
-
Centrifuge the plate to separate the plasma.
-
Collect the plasma and measure the concentration of the target cytokine (e.g., MIP-1β, TNF-α) using a validated method like ELISA or a multiplex bead-based assay.
-
-
Data Analysis:
-
Calculate the IC50 value for the inhibition of cytokine production as described for the cellular assay.
-
In Vivo LPS-Induced Cytokine Production Model
This animal model evaluates the in vivo efficacy of a compound in suppressing systemic inflammation induced by LPS.
Detailed Methodology:
-
Animal Model:
-
Use a suitable mouse strain, such as BALB/c or C57BL/6.
-
-
Dosing and LPS Challenge:
-
Administer this compound or the vehicle control to the mice via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
-
Sample Collection and Analysis:
-
At a predetermined time point after the LPS challenge (e.g., 2 hours for peak TNF-α and IL-6), collect blood samples via cardiac puncture or another appropriate method.
-
Process the blood to obtain serum or plasma.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum or plasma using ELISA.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.
-
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase activity, demonstrating significant efficacy in blocking the TLR4 signaling pathway and subsequent pro-inflammatory cytokine production. The data presented in this guide highlight its potential as a therapeutic agent for inflammatory and autoimmune diseases driven by dysregulated TLR4 signaling. The detailed experimental protocols provided offer a framework for researchers to further investigate the pharmacological properties of this compound and other IRAK4 inhibitors. The central role of IRAK4 in innate immunity makes it a continued area of intense research and drug development.
References
Irak4-IN-21: A Potent Inhibitor of MyD88-Dependent Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is essential for innate immune responses initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. Irak4-IN-21 has emerged as a potent and selective inhibitor of IRAK4, demonstrating significant potential in modulating these pathological inflammatory responses. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.
Introduction to IRAK4 and MyD88-Dependent Signaling
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the TLR and IL-1R families. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[1][2] IRAK4 is the first kinase recruited to the Myddosome and its activation is a pivotal event, leading to the subsequent recruitment and phosphorylation of other IRAK family members, such as IRAK1 and IRAK2.[3][4]
This phosphorylation cascade triggers downstream signaling through TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3] TRAF6 activation ultimately leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) via the mitogen-activated protein kinase (MAPK) pathway.[1][4] These transcription factors orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that drive the inflammatory response.[1][5] Given its central role, the kinase activity of IRAK4 is an attractive therapeutic target for a variety of diseases.[6][7]
This compound: A Selective IRAK4 Inhibitor
This compound is an orally active and selective small molecule inhibitor of IRAK4.[8] It has demonstrated potent inhibition of IRAK4 kinase activity and subsequent downstream inflammatory signaling. Its selectivity for IRAK4 over other kinases, such as TAK1, makes it a valuable tool for dissecting the specific roles of IRAK4 in cellular processes and a promising candidate for therapeutic development.[8]
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | IRAK4 | IC50 | 5 nM | [8] |
| Biochemical Assay | TAK1 | IC50 | 56 nM | [8] |
| Cell-Based Assay | THP-1 cells | IL-23 Inhibition IC50 | 0.17 µM | [8] |
| Cell-Based Assay | Dendritic Cells | IL-23 Inhibition IC50 | 0.51 µM | [8] |
| Cell-Based Assay | HUVEC cells | IL-6 Inhibition IC50 | 0.20 µM | [8] |
| Cell-Based Assay | Human Whole Blood | MIP-1β Inhibition IC50 | 0.47 µM | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Effect | Reference |
| BALB/c Mice (IL-1β stimulated) | This compound (single dose, p.o.) | 75 mg/kg | 54% inhibition of IL-6 | [8] |
Signaling Pathways and Experimental Workflows
MyD88-Dependent Signaling Pathway and the Role of this compound
The following diagram illustrates the MyD88-dependent signaling cascade and the point of intervention for this compound.
Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in a cell-based assay.
Caption: Workflow for cell-based cytokine inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol is a representative method for determining the IC50 value of this compound against purified IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100)
-
ATP
-
IRAK4-specific substrate peptide (e.g., a biotinylated peptide derived from a known IRAK4 substrate)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates (white, low-volume for luminescence)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer and the IRAK4 substrate peptide.
-
Add a fixed concentration of recombinant IRAK4 enzyme to the reaction mixture.
-
Serially dilute this compound in DMSO and add to the wells of the assay plate. Include a DMSO-only control.
-
Transfer the enzyme/substrate mixture to the wells containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a concentration of ATP that is close to the Km value for IRAK4.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of IRAK4 activity against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
IL-23 Inhibition in THP-1 Cells (Cell-Based)
This protocol describes how to measure the inhibitory effect of this compound on IL-23 production in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human IL-23 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells into 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/well). If desired, differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 50 ng/mL) for 24-48 hours, followed by a rest period in fresh media.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.[9]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-23 production.
-
Incubate the plates for 18 hours at 37°C in a CO2 incubator.[9]
-
Centrifuge the plates to pellet the cells and collect the supernatants.
-
Measure the concentration of IL-23 in the supernatants using a human IL-23 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for IL-23 inhibition.
IL-6 Inhibition in HUVEC Cells (Cell-Based)
This protocol outlines the measurement of this compound's effect on IL-6 production in human umbilical vein endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human IL-1β
-
This compound
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed HUVECs into 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in endothelial cell growth medium.
-
Pre-incubate the cells with the various concentrations of this compound for 1 hour at 37°C.[9]
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce IL-6 production.
-
Incubate the plates for 12 hours at 37°C.[9]
-
Collect the cell culture supernatants.
-
Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit following the manufacturer's protocol.
-
Determine the IC50 value for IL-6 inhibition.
In Vivo Inhibition of IL-6 in an Acute Mouse Model
This protocol describes a method to assess the in vivo efficacy of this compound.
Materials:
-
BALB/c mice
-
Recombinant murine IL-1β
-
This compound formulated for oral administration
-
Vehicle control for this compound
-
Sterile saline
-
Blood collection supplies
-
Murine IL-6 ELISA kit
Procedure:
-
Acclimate BALB/c mice to the housing conditions for at least one week.
-
Group the mice and administer a single oral dose of this compound (75 mg/kg) or the vehicle control.[8]
-
After a specified pre-treatment time (e.g., 30 minutes to 1 hour), challenge the mice with an intraperitoneal injection of IL-1β (e.g., 1 µ g/mouse ) to induce a systemic inflammatory response.
-
At a peak time point for IL-6 production (e.g., 2 hours post-IL-1β challenge), collect blood samples via cardiac puncture or another appropriate method.[8]
-
Process the blood to obtain plasma or serum.
-
Measure the concentration of IL-6 in the plasma/serum samples using a murine IL-6 ELISA kit.
-
Calculate the percentage inhibition of IL-6 production in the this compound treated group compared to the vehicle-treated group.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase activity, effectively blocking MyD88-dependent signaling and the subsequent production of pro-inflammatory cytokines. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a range of inflammatory and autoimmune diseases. The detailed methodologies offer a starting point for the in vitro and in vivo characterization of this and other IRAK4 inhibitors, facilitating the advancement of novel therapies targeting this critical inflammatory pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. interleukin 1 receptor associated kinase 4 | Interleukin-1 receptor-associated kinase (IRAK) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
Downstream Targets of Irak4-IN-21 in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling pathways.[1] Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is essential for the activation of downstream inflammatory responses.[2] In macrophages, the activation of IRAK4 is a key event that leads to the production of a host of pro-inflammatory mediators. Consequently, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.[1][2]
Irak4-IN-21 is a potent and selective inhibitor of IRAK4 kinase activity.[3] This guide provides a comprehensive overview of the known and anticipated downstream targets of this compound in macrophages, based on available data for this specific inhibitor and broader studies on IRAK4 inhibition. We will delve into the signaling pathways modulated by this compound, present quantitative data on its effects, and provide detailed experimental protocols for studying its activity.
Core Signaling Pathways Modulated by IRAK4 Inhibition
IRAK4's primary role is within the MyD88-dependent signaling pathway, which is activated by most TLRs (except TLR3) and the IL-1R family.[4] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which includes MyD88, IRAK4, and other IRAK family members.[5] IRAK4's kinase activity is crucial for the subsequent phosphorylation and activation of downstream targets, leading to the activation of key transcription factors like NF-κB, AP-1 (via MAPKs), and IRF5.[1][6] Inhibition of IRAK4 with compounds like this compound is expected to disrupt these signaling events.
Quantitative Data on this compound
Specific data for this compound demonstrates its potent inhibitory effects on IRAK4 and downstream cytokine production in various cell types.
| Parameter | Target/Cell Type | Value | Reference |
| IC50 | IRAK4 | 5 nM | [3] |
| TAK1 | 56 nM | [3] | |
| IC50 (Cytokine Production) | IL-23 (THP-1 cells) | 0.17 µM | [3] |
| IL-23 (Dendritic Cells) | 0.51 µM | [3] | |
| IL-6 (HUVEC cells) | 0.20 µM | [3] | |
| MIP-1β (Human Whole Blood) | 0.47 µM | [3] |
Downstream Effects of IRAK4 Inhibition on Macrophage Function
While specific data for this compound across a wide range of macrophage functions is limited, studies using other IRAK4 inhibitors and genetic models provide a clear picture of the expected downstream consequences.
Inhibition of Pro-inflammatory Cytokine and Chemokine Production
A primary consequence of IRAK4 inhibition in macrophages is the suppression of pro-inflammatory cytokine and chemokine production.[7] This is a direct result of the blockade of NF-κB, AP-1, and IRF5 activation.
| Cytokine/Chemokine | Effect of IRAK4 Inhibition | Reference |
| TNF-α | Decreased production | [8] |
| IL-1β | Decreased production | [8] |
| IL-6 | Decreased production | [3] |
| IL-8 | Decreased production | |
| IL-12 | Decreased production | [1] |
| IL-23 | Decreased production | [1][3] |
| CCL2 (MCP-1) | Decreased production | [9] |
| MIP-1β | Decreased production | [3] |
| IL-10 | Increased production | [1] |
Note: The effects listed are based on studies of various IRAK4 inhibitors and may not be specific to this compound, but are indicative of the expected outcomes of IRAK4 inhibition.
Modulation of Macrophage Polarization
IRAK4 signaling is implicated in the polarization of macrophages towards a pro-inflammatory M1 phenotype.[1] Inhibition of IRAK4 can therefore shift the balance towards an anti-inflammatory M2 phenotype, characterized by the production of anti-inflammatory cytokines like IL-10 and a role in tissue repair.[1]
Experimental Protocols
The following is a generalized protocol for assessing the in vitro effects of this compound on cytokine production in macrophages.
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
This compound (stock solution in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
-
ELISA kits for the cytokines of interest.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for a predetermined time, depending on the target being measured (e.g., 6 hours for gene expression, 24 hours for protein secretion).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction and subsequent qRT-PCR analysis of cytokine gene expression.
-
-
Analysis:
-
ELISA: Perform ELISA on the supernatants according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
-
qRT-PCR: Analyze the relative expression of cytokine mRNA, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
-
References
- 1. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. ard.bmj.com [ard.bmj.com]
- 8. IRAK-4 in macrophages contributes to inflammatory osteolysis of wear particles around loosened hip implants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relation between anti-atherosclerotic effects of IRAK4 and modulation of vascular smooth muscle cell phenotype in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Irak4-IN-21 Mediated Inhibition of IL-23 Production in Dendritic Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the mechanism and quantitative effects of Irak4-IN-21, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), on the production of Interleukin-23 (IL-23) in dendritic cells.
Executive Summary
Interleukin-23 (IL-23) is a pivotal cytokine in the pathogenesis of various autoimmune diseases, driving the differentiation and maintenance of pathogenic T helper 17 (Th17) cells. Dendritic cells (DCs) are a primary source of IL-23, producing it in response to inflammatory signals mediated through pathways involving Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine-threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[3][4] Its central role makes it a compelling therapeutic target for inflammatory disorders. This whitepaper details the action of this compound, a potent and selective IRAK4 inhibitor, in suppressing IL-23 production from dendritic cells, presenting its mechanism of action, quantitative efficacy, and relevant experimental methodologies.
The IRAK4 Signaling Pathway in Dendritic Cells
IRAK4 is indispensable for signaling downstream of the MyD88 adaptor protein, which is recruited to activated TLRs and IL-1Rs.[4][5] Upon stimulation, IRAK4 is recruited to MyD88, forming a complex known as the Myddosome.[6] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, including IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and AP-1.[7][8][9] These transcription factors drive the expression of numerous pro-inflammatory genes, including the p19 and p40 subunits that constitute the active IL-23 heterodimer.[10] The loss or inhibition of IRAK4's kinase activity can completely halt this signaling pathway.[4]
This compound: Mechanism of Inhibition
This compound is a potent and selective, orally active small molecule inhibitor of IRAK4.[11] It functions by binding to the kinase domain of IRAK4, preventing its autophosphorylation and subsequent phosphorylation of downstream targets like IRAK1.[3] This action effectively arrests the signaling cascade at its inception point within the Myddosome, thereby blocking the activation of NF-κB and MAPKs and preventing the transcription of IL-23 and other pro-inflammatory cytokines.[3][11]
Quantitative Data: Inhibition of Cytokine Production
This compound demonstrates potent, dose-dependent inhibition of IL-23 production in various immune cell types, including dendritic cells and the human monocytic THP-1 cell line. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.
| Compound | Target Cell Type | Inhibited Cytokine | IC50 (µM) | Reference |
| This compound | Dendritic Cells (DC) | IL-23 | 0.51 | [11] |
| This compound | THP-1 Cells | IL-23 | 0.17 | [11] |
| This compound | HUVEC Cells | IL-6 | 0.20 | [11] |
| This compound | Human Whole Blood | MIP-1β | 0.47 | [11] |
Experimental Protocols
The following section outlines a representative methodology for assessing the inhibitory effect of this compound on IL-23 production in human monocyte-derived dendritic cells (mono-DCs).
Generation of Human Monocyte-Derived Dendritic Cells (mono-DCs)
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiation: Culture the purified CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin-streptomycin, 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL IL-4.
-
Maturation: After 5-6 days of differentiation, confirm the immature DC phenotype (CD1a+, CD14-) via flow cytometry.
This compound Inhibition Assay
-
Cell Plating: Seed the differentiated mono-DCs into 96-well plates at a density of 1 x 10^5 cells per well.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound (e.g., a 4-fold serial dilution starting from 10 µM) in culture medium.[11] Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Following pre-incubation, stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) at a final concentration of 100-200 ng/mL, to induce IL-23 production.[12][13]
-
Incubation: Culture the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Sample Collection: Centrifuge the plates and carefully collect the cell-free supernatants for cytokine analysis.
Measurement of IL-23 Production
-
ELISA: Quantify the concentration of IL-23 (p19/p40 heterodimer) in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[10][12][13]
-
Data Analysis: Plot the IL-23 concentration against the log of the inhibitor concentration. Use a four-parameter logistic (4PL) curve fit to determine the IC50 value.
Conclusion and Therapeutic Implications
The data presented confirm that this compound is a potent inhibitor of IRAK4 kinase activity, leading to a significant and dose-dependent reduction in IL-23 production from dendritic cells.[11] By targeting the master kinase IRAK4, this inhibitor effectively shuts down a critical inflammatory signaling node.[4] This mechanism provides a strong rationale for the therapeutic development of IRAK4 inhibitors like this compound for the treatment of IL-23-driven autoimmune diseases, such as plaque psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][11] Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully establish its clinical potential.
References
- 1. promega.com [promega.com]
- 2. Analysis on the Clinical Research Progress of IL-23 inhibitors [synapse.patsnap.com]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential regulation of interleukin 12 and interleukin 23 production in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cutting Edge: Quantitative Determination of CD40L Threshold for IL-12 and IL-23 Production from Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-23 production in dendritic cells is negatively regulated by protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
Irak4-IN-21: A Technical Guide to its Role in Modulating NF-κB and MAPK Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of Irak4-IN-21, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It elucidates the compound's mechanism of action and its consequential role in the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, critical pathways in inflammatory and autoimmune diseases.
Introduction: IRAK4, a Master Regulator of Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal serine/threonine kinase that functions as a central node in the innate immune system.[1][2] It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[2][3] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a multi-protein complex known as the Myddosome.[3][4] As the most upstream and essential kinase in this complex, IRAK4's activation is the critical initiating step for a cascade of phosphorylation events.[2][5] This cascade ultimately leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), driving the expression of a wide array of pro-inflammatory cytokines and chemokines.[4][5] Given its crucial role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune disorders.[1][6]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a potent, selective, and orally active small molecule inhibitor of IRAK4.[7] Its primary mechanism of action is to bind to the ATP-binding site of IRAK4, preventing the kinase from phosphorylating its downstream substrates, thereby blocking the signal transduction cascade at its origin.[1] This targeted inhibition effectively dampens the overactive immune responses characteristic of various inflammatory conditions.[1]
Quantitative Data: Efficacy and Potency of this compound
The inhibitory activity of this compound has been quantified across various assays, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Type / Condition | IC50 Value | Reference |
|---|---|---|---|
| Kinase Activity | |||
| IRAK4 | N/A (Biochemical Assay) | 5 nM | [7] |
| TAK1 | N/A (Biochemical Assay) | 56 nM | [7] |
| Cytokine Production | |||
| IL-23 Production | THP-1 Cells | 0.17 µM (170 nM) | [7] |
| IL-23 Production | Dendritic Cells (DC) | 0.51 µM (510 nM) | [7] |
| IL-6 Production | HUVEC Cells | 0.20 µM (200 nM) | [7] |
| MIP-1β Production | Human Whole Blood | 0.47 µM (470 nM) |[7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Stimulation | Administration | Key Finding | Reference |
|---|
| BALB/c Mice | IL-1β | 75 mg/kg (single oral dose) | 54% inhibition of IL-6 production. Plasma concentrations of 2877 ng/mL at 0.5h and 496 ng/mL at 2h. |[7] |
Mechanism of Action: Interruption of TLR/IL-1R Signaling
The anti-inflammatory effects of this compound are a direct result of its ability to halt the signaling cascade downstream of TLRs and IL-1Rs.
The NF-κB pathway is a cornerstone of the inflammatory response. In the canonical pathway, activation of IRAK4 leads to the phosphorylation of IRAK1.[4][5] This activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of the TAK1 complex.[4] TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[4]
By inhibiting IRAK4, this compound prevents the initial phosphorylation of IRAK1, thereby blocking the entire downstream cascade and preventing NF-κB nuclear translocation and gene transcription.
In addition to activating the NF-κB pathway, the TAK1 complex also serves as a MAP kinase kinase kinase (MAPKKK).[4] It can initiate multiple MAPK cascades, including the p38 and JNK pathways. TAK1 phosphorylates and activates MAPKKs (e.g., MKK3/6 for p38, MKK4/7 for JNK). These activated MAPKKs then phosphorylate their respective MAPKs (p38 and JNK). Activated p38 and JNK translocate to the nucleus to phosphorylate and activate various transcription factors, most notably AP-1 (a dimer of c-Jun and c-Fos). AP-1 works in concert with NF-κB to regulate the expression of inflammatory genes.
By blocking the activation of TAK1's upstream regulator, IRAK4, this compound effectively suppresses the activation of these MAPK pathways, further contributing to its broad anti-inflammatory profile.
Experimental Protocols
The characterization of this compound involves a series of standard biochemical and cell-based assays.
-
Objective: To determine the IC50 value of this compound against IRAK4 kinase.
-
Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a generic substrate by recombinant IRAK4 in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Reagents: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP (often radiolabeled [γ-³²P]ATP), kinase assay buffer, and serial dilutions of this compound.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the IRAK4 enzyme, substrate, and inhibitor in a 96-well plate.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Termination & Detection: The reaction is stopped. If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured using a scintillation counter. For fluorescence-based assays, a specific antibody and detection reagent are used.
-
Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
-
Objective: To measure the functional effect of this compound on cytokine production in a relevant cell line.
-
Methodology:
-
Cell Culture: Human THP-1 monocytic cells are cultured and plated in 96-well plates. For some assays, cells may be differentiated into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).
-
Pre-treatment: Cells are pre-incubated with serial dilutions of this compound (or DMSO as a vehicle control) for a set period (e.g., 1 hour).
-
Stimulation: The TLR signaling pathway is activated by adding a specific ligand, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8.
-
Incubation: The cells are incubated for an extended period (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of the target cytokine (e.g., IL-23, IL-6, TNF-α) is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: The IC50 value is calculated based on the dose-dependent inhibition of cytokine release.
-
Conclusion
This compound is a well-characterized IRAK4 inhibitor that demonstrates high potency in both biochemical and cellular contexts. By targeting the master kinase IRAK4, it effectively and comprehensively blocks the activation of the downstream NF-κB and MAPK signaling pathways. This dual inhibition prevents the transcription and release of key pro-inflammatory mediators. The data presented underscores the therapeutic potential of targeting IRAK4 with selective inhibitors like this compound for the treatment of a wide spectrum of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and lupus.[1]
References
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Understanding the selectivity profile of Irak4-IN-21
An In-depth Technical Guide to the Selectivity Profile of Irak4-IN-21
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential therapeutic windows and off-target effects. This technical guide provides a comprehensive overview of the selectivity and pharmacological profile of this compound, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Introduction to this compound
This compound (also reported as compound 21) is a nicotinamide-based, orally active inhibitor of IRAK4.[1] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. This compound was developed through a structure-guided optimization program to improve upon earlier leads, with a focus on enhancing both potency and kinome selectivity.[1]
Data Presentation
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of kinases to determine its selectivity. The data reveals that this compound is a highly potent inhibitor of IRAK4 with an IC50 of 5 nM.[2] Notably, it demonstrates significant selectivity against the closely related kinase TAK1, with an IC50 of 56 nM.[2]
| Kinase Target | IC50 (nM) |
| IRAK4 | 5 |
| TAK1 | 56 |
Table 1: Biochemical inhibitory potency of this compound against IRAK4 and TAK1.[2]
Further kinome-wide selectivity profiling is crucial for a comprehensive understanding of the inhibitor's off-target profile. While a complete kinome scan table for this compound is not publicly available in the immediate search results, the development program focused on optimizing away from off-target activities, particularly against tyrosine kinases like Lck, to achieve a "highly kinome selective" profile for compound 21 (this compound).[1]
Cellular Activity
This compound demonstrates potent inhibition of inflammatory cytokine production in various cell-based assays, confirming its on-target engagement in a cellular context.
| Cell Type | Stimulant | Cytokine/Chemokine Inhibited | IC50 (µM) |
| THP-1 | LPS | IL-23 | 0.17 |
| Dendritic Cells (DC) | - | IL-23 | 0.51 |
| HUVEC | - | IL-6 | 0.20 |
| Human Whole Blood | - | MIP-1β | 0.47 |
Table 2: Cellular activity of this compound in various cell types.[2]
Experimental Protocols
IRAK4 Kinase Assay Protocol (General)
The biochemical potency of this compound was likely determined using a format similar to the following generalized kinase assay protocol.
Objective: To measure the in-vitro inhibitory activity of a compound against the IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP (at or near the Km for IRAK4)
-
Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
Test compound (this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound to the assay plate wells.
-
Add the IRAK4 enzyme to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for other formats).
-
The amount of product formed (or substrate consumed) is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for Cytokine Inhibition (Example: IL-23 production in THP-1 cells)
Objective: To measure the ability of this compound to inhibit the production of IL-23 in a human monocytic cell line.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound at various concentrations
-
ELISA kit for human IL-23
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce the production of IL-23.
-
Incubate the cells for a sufficient period to allow for cytokine production and secretion (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-23 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced IL-23 production.
Mandatory Visualization
References
Methodological & Application
Application Note: In Vitro Assay for the IRAK4 Inhibitor, Irak4-IN-21, Using Primary Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for assessing the in vitro efficacy of Irak4-IN-21, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), using primary human immune cells. Detailed protocols for cell isolation, inhibitor treatment, and downstream analysis are included.
Introduction to IRAK4 Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. It is a central component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a post-receptor signaling complex known as the Myddosome.[3][4][5] Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a cascade that results in the activation of downstream transcription factors like NF-κB and AP-1. This signaling culminates in the production of pro-inflammatory cytokines and chemokines.[3][6]
Given its pivotal role, IRAK4 is a key therapeutic target for a range of autoimmune and inflammatory diseases. This compound is an orally active, potent, and selective small molecule inhibitor of IRAK4 kinase activity.[7] This application note details the protocols to quantify the inhibitory effect of this compound on primary immune cells.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Irak4-IN-21 in a Mouse Model of Psoriasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[4] Psoriasis is a chronic inflammatory skin condition characterized by keratinocyte hyperproliferation and immune cell infiltration. The IL-23/IL-17 axis is a key driver of psoriasis pathology.[5][6] Irak4-IN-21 is a potent and selective inhibitor of IRAK4, and its therapeutic potential in psoriasis is being investigated by targeting the innate immune signaling that contributes to disease development.[3]
These application notes provide a comprehensive overview of the use of this compound in a preclinical mouse model of psoriasis, including its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action of IRAK4 in Psoriasis
IRAK4 functions as a central node in the MyD88-dependent signaling cascade downstream of TLRs and the IL-1R family.[1][2] In the context of psoriasis, activation of TLR7 by triggers such as imiquimod leads to the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited and activated, initiating a signaling cascade that involves the phosphorylation of IRAK1 and the activation of TRAF6. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines, including IL-23 and IL-1β.[7] These cytokines are pivotal in the differentiation and activation of Th17 cells, which in turn produce IL-17A and IL-22, key mediators of the psoriatic phenotype.[5][7] By inhibiting IRAK4, this compound is expected to dampen this inflammatory cascade, reducing the production of pathogenic cytokines and thereby ameliorating the signs of psoriasis.
IRAK4 Signaling Pathway in Psoriasis
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Increland describes new IRAK-4 degradation inducers for psoriasis | BioWorld [bioworld.com]
Application Notes and Protocols: Irak4-IN-21 for In Vivo Arthritis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). Its pivotal role in innate immunity and the subsequent inflammatory cascade makes it a compelling therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis (RA). Inhibition of IRAK4 is anticipated to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby mitigating the inflammatory processes that drive joint destruction in arthritis.
Data Presentation: In Vivo Efficacy of IRAK4 Inhibitors in Arthritis Models
The following tables summarize quantitative data from preclinical studies of IRAK4 inhibitors in rodent models of arthritis. This data can serve as a valuable reference for determining appropriate dosage and administration schedules for novel IRAK4 inhibitors like Irak4-IN-21.
Table 1: Dosage and Administration of IRAK4 Inhibitors in Rodent Arthritis Models
| Compound | Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |
| ND-2158 | Collagen-Induced Arthritis (DBA/1 mice) | 30 mg/kg | Not Specified | Daily, initiated at arthritis onset | [1] |
| PF-06650833 | Collagen-Induced Arthritis (Rat) | Not Specified | Not Specified | Not Specified | [2] |
| Generic IRAK4i | miR-Let7b-induced Arthritis (Mouse) | 10g IRAK4i/1kg chow | Oral (in chow) | Continuous |
Table 2: Efficacy of IRAK4 Inhibitors in Rodent Arthritis Models
| Compound | Animal Model | Key Efficacy Readouts | Results | Reference |
| ND-2158 | Collagen-Induced Arthritis (DBA/1 mice) | Clinical arthritis score | Significant reduction in clinical scores from day 2 to 11 of treatment. | [1] |
| Generic IRAK4i | miR-Let7b-induced Arthritis (Mouse) | Joint infiltration of inflammatory cells | Reduced frequency of F480+iNOS+ macrophages, vimentin+ fibroblasts, and CD3+ T cells. | |
| Generic IRAK4i | Collagen-Induced & miR-Let7b-induced Arthritis (Mouse) | Pro-inflammatory mediators | Reduction in TNF, IL-1, IL-6, CCL2, CXCL1/MIP2, IL-12, and IRF5. | [3] |
| PF-06650833 | Collagen-Induced Arthritis (Rat) | Not Specified | Protected rats from CIA. | [2] |
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways, which are critical in the pathogenesis of rheumatoid arthritis.
Caption: IRAK4 signaling cascade in inflammatory response.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes a standard method for inducing arthritis in DBA/1 mice, a commonly used model for studying rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
1 mL syringes with 26-gauge needles
-
Emulsifying needle or device
Procedure:
Day 0: Primary Immunization
-
Prepare the CII/CFA emulsion. Mix equal volumes of the Type II Collagen solution and CFA to a final concentration of 1 mg/mL collagen.
-
Emulsify the mixture until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
Day 21: Booster Immunization
-
Prepare the CII/IFA emulsion. Mix equal volumes of the Type II Collagen solution and IFA to a final concentration of 1 mg/mL collagen.
-
Emulsify the mixture until a stable emulsion is formed.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection, but not in the same location.
Arthritis Development and Assessment:
-
Arthritis typically develops between days 24 and 35 after the primary immunization.
-
Monitor the mice daily for the onset and severity of arthritis.
-
Clinical scoring can be performed using a scale of 0-4 for each paw:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and swelling.
-
3 = Significant erythema and swelling encompassing the entire paw.
-
4 = Maximum inflammation with joint rigidity.
-
-
The maximum score per mouse is 16.
Protocol 2: Administration of this compound in the CIA Model
This protocol outlines a general procedure for administering an IRAK4 inhibitor for therapeutic evaluation in the CIA model. The exact dosage and vehicle should be optimized in preliminary studies.
Materials:
-
This compound
-
Appropriate vehicle for solubilization and administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Oral gavage needles or equipment for intraperitoneal injection
Procedure:
Therapeutic Dosing Regimen:
-
Begin treatment upon the first signs of arthritis (e.g., a clinical score of ≥ 1 in at least one paw), typically around day 25-28.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control).
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Administer the compound daily via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume is typically 5-10 mL/kg.
-
Continue daily treatment for a predefined period (e.g., 14-21 days).
Monitoring and Endpoints:
-
Record clinical arthritis scores and body weight daily or every other day.
-
Measure paw thickness using a caliper every other day.
-
At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and anti-collagen antibody titers.
-
Harvest paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Experimental Workflow
The following diagram provides a visual representation of a typical in vivo study workflow for evaluating an IRAK4 inhibitor in a CIA model.
Caption: Experimental workflow for a CIA study.
References
- 1. researchgate.net [researchgate.net]
- 2. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 3. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring IL-6 Inhibition by Irak4-IN-21 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in inflammation and immune responses. Dysregulation of IL-6 signaling is implicated in a variety of autoimmune diseases and cancers.[1][2] The Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), playing a crucial role in the innate immune system.[1][3] Activation of these pathways triggers a signaling cascade leading to the production of pro-inflammatory cytokines, including IL-6.[1][2]
Irak4-IN-21 is a potent and selective inhibitor of IRAK4, a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][4] By blocking IRAK4 activity, this compound effectively dampens the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, including IL-6.[1] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on IL-6 production in a cell-based assay using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
The following diagram illustrates the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
References
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Irak4-IN-21 Treatment of Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] The activation of these pathways in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is a key event in the initiation and progression of inflammatory responses. Dysregulation of IRAK4-mediated signaling is implicated in various inflammatory diseases and autoimmune disorders.[3][4] Irak4-IN-21 is a potent and selective inhibitor of IRAK4, offering a valuable tool for investigating the role of IRAK4 in endothelial cell biology and as a potential therapeutic agent to mitigate endothelial inflammation.[5]
These application notes provide a comprehensive guide for the use of this compound in HUVEC-based research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound is an orally active and selective inhibitor of IRAK4 with a reported IC50 of 5 nM.[5] Upon stimulation of TLRs (e.g., by lipopolysaccharide, LPS) or IL-1Rs on HUVECs, IRAK4 is recruited to the receptor complex and activated through autophosphorylation. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[1] NF-κB subsequently translocates to the nucleus and induces the expression of pro-inflammatory genes, including adhesion molecules (e.g., VCAM-1, ICAM-1) and cytokines (e.g., IL-6). This compound exerts its anti-inflammatory effects by binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity and blocking the downstream signaling cascade. This leads to a reduction in the production of inflammatory mediators by HUVECs.
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound and a similar dual IRAK1/4 inhibitor on HUVECs.
| Parameter | Inhibitor | Cell Type | Concentration/IC50 | Effect | Reference |
| IL-6 Production | This compound | HUVEC | 0.20 µM (IC50) | Inhibition of IL-6 secretion. | [5] |
| Cell Viability | Dual IRAK1/4 Inhibitor | HUVEC | 1 - 10 µM | No significant cytotoxicity observed after 24 hours of treatment. | [6] |
| Monocyte Adhesion | Dual IRAK1/4 Inhibitor | HUVEC | 1 µM and 5 µM | Attenuated LPS-induced monocyte adhesion. | [6] |
| NF-κB Activity | Dual IRAK1/4 Inhibitor | HUVEC | 1 µM and 5 µM | Reduced LPS-induced NF-κB transcriptional activity. | [6] |
Mandatory Visualizations
Caption: IRAK4 signaling pathway in HUVECs and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on HUVECs.
Experimental Protocols
The following protocols are adapted from studies using a dual IRAK1/4 inhibitor in HUVECs and can be used as a starting point for experiments with this compound.[6] Optimization of concentrations and incubation times for this compound is recommended.
HUVEC Culture
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (ECM), supplemented with 5% Fetal Bovine Serum (FBS) and endothelial cell growth supplements.
-
Culture dishes/plates pre-coated with 0.1% gelatin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
-
Protocol:
-
Thaw and culture HUVECs in gelatin-coated culture flasks using complete ECM.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed HUVECs into gelatin-coated multi-well plates (e.g., 96-well for viability, 12-well for protein analysis) at a density that allows them to reach 80-90% confluency at the time of treatment.
-
Use HUVECs at a low passage number (typically below passage 6) for all experiments to ensure consistent cellular responses.
-
Cell Viability Assay (CCK-8)
-
Purpose: To determine the cytotoxic effects of this compound on HUVECs.
-
Materials:
-
HUVECs seeded in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete ECM. A suggested concentration range based on a similar inhibitor is 0, 1, 2.5, 5, and 10 µM.[6] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium in each well with the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Inhibition of IL-6 Production (ELISA)
-
Purpose: To quantify the inhibitory effect of this compound on inflammatory cytokine production.
-
Materials:
-
HUVECs seeded in a 12-well or 24-well plate
-
This compound
-
Inflammatory stimulus (e.g., LPS at 1 µg/mL or IL-1β at 10 ng/mL)
-
Human IL-6 ELISA kit
-
-
Protocol:
-
Seed HUVECs in a 12-well or 24-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., centered around the IC50 of 0.20 µM) or vehicle for 1-2 hours.
-
Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis of Adhesion Molecules
-
Purpose: To assess the effect of this compound on the expression of pro-inflammatory proteins like VCAM-1 and ICAM-1.
-
Materials:
-
HUVECs seeded in 6-well plates
-
This compound
-
LPS (1 µg/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluency.
-
Pre-treat cells with this compound or vehicle overnight.
-
Stimulate with LPS (1 µg/mL) for 6 hours.
-
Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of IRAK4 in HUVEC-mediated inflammatory processes. The protocols provided herein offer a framework for investigating the effects of this inhibitor on endothelial cell viability, cytokine production, and the expression of inflammatory proteins. Researchers should optimize the experimental conditions for their specific HUVEC source and research questions. The data suggest that this compound can effectively inhibit key inflammatory responses in HUVECs, highlighting its potential for further investigation in the context of vascular inflammatory diseases.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. preprints.org [preprints.org]
Application Notes and Protocols: Irak4-IN-21 in LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its interaction with Toll-like receptor 4 (TLR4) on immune cells triggers a signaling cascade that results in the production of pro-inflammatory cytokines and mediators, leading to a state of inflammation. This LPS-induced inflammation model is a cornerstone in immunological research and drug discovery for a wide range of inflammatory diseases.
A key mediator in the TLR4 signaling pathway is the Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 acts as a critical upstream kinase, and its activation is essential for the downstream signaling events that lead to the activation of transcription factors such as NF-κB and AP-1, and consequently, the expression of inflammatory genes. Due to its pivotal role, IRAK4 has emerged as a promising therapeutic target for inflammatory and autoimmune diseases.
Irak4-IN-21 is a potent and selective inhibitor of IRAK4. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo LPS-induced inflammation models to evaluate its anti-inflammatory efficacy.
Mechanism of Action: LPS-Induced Inflammation and IRAK4 Inhibition
LPS recognition by the TLR4-MD2 complex initiates the recruitment of adaptor proteins, including MyD88. This leads to the formation of the "Myddosome," a signaling complex where IRAK4 is brought into close proximity with other IRAK family members, leading to its autophosphorylation and activation. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, triggering a downstream cascade that involves TRAF6, TAK1, and ultimately the activation of NF-κB and MAPK pathways. This results in the transcription and secretion of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4. By binding to IRAK4, it prevents its phosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade and attenuating the inflammatory response.
Data Presentation
In Vitro Efficacy of this compound and other IRAK4 Inhibitors
| Compound | Cell Line/System | Stimulation | Endpoint | IC50 | Reference |
| This compound | THP-1 / Dendritic Cells | LPS | IL-23 Production | 0.17 µM / 0.51 µM | [1] |
| This compound | HUVEC | LPS | IL-6 Production | 0.20 µM | [1] |
| This compound | Human Whole Blood | LPS | MIP-1β Production | 0.47 µM | [1] |
| PF-06650833 | Human PBMC | LPS | Inflammatory Cytokines (IL-1, IFN-γ, TNF-α, IL-17) | Not specified | |
| KT-474 (Degrader) | RAW 264.7 Cells | LPS | IRAK4 Degradation (DC50) | 4.0 nM | [2] |
| KT-474 (Degrader) | Human PBMCs | LPS/R848 | IL-6 Production | Not specified | [3] |
| KIC-0101 | THP-1 Cells | LPS | IL-6 Secretion | ~1 µM | [4] |
| KIC-0101 | PBMCs | LPS | TNF-α Secretion | < 1 µM | [4] |
| NMN | Caco-2 Cells | LPS | IRAK4 Activity | ~200 nM | [5] |
In Vivo Efficacy of this compound and other IRAK4 Inhibitors
| Compound | Animal Model | Dosing | Endpoint | Efficacy | Reference |
| This compound | BALB/c Mice (IL-1β stimulated) | 75 mg/kg (p.o., single) | IL-6 Production | 54% inhibition | [1] |
| PF-06650833 | Male Sprague Dawley Rats | 0.3-30 mg/kg (p.o.) | LPS-induced TNF-α | Dose-dependent inhibition | [6] |
| KT-474 (Degrader) | C57BL/6 Mice (LPS-induced ALI) | 10 and 20 mg/kg | Lung Injury, Inflammatory Markers | Significant therapeutic benefit | [7] |
| KIC-0101 | C57BL/6 Mice | 100 mg/kg (p.o.) | LPS-induced TNF-α | 76.7% inhibition | [4] |
| CA-4948 | CD-1 Mice | Oral | LPS-induced Cytokines | Inhibition of arthritis severity | [8] |
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes the use of this compound to inhibit LPS-induced cytokine production in the murine macrophage cell line RAW 264.7. The principles can be adapted for other myeloid cell lines like THP-1 (human monocytes) or primary macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
MTT or other viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Pre-treatment with this compound: Remove the culture medium from the wells and replace it with medium containing different concentrations of this compound or vehicle (DMSO). Incubate the cells for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL. Include a control group of cells that are not treated with LPS.
-
Incubation: Incubate the plates for 6-24 hours, depending on the cytokine being measured (TNF-α can be measured earlier, e.g., 6 hours, while IL-6 may require a longer incubation of 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed reduction in cytokine production is not due to cytotoxicity of the compound, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate according to the manufacturer's protocol.
In Vivo Protocol: LPS-Induced Systemic Inflammation in Mice
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of LPS-induced systemic inflammation.
Materials:
-
8-10 week old C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Sterile saline
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Acclimatization: Acclimatize the mice to the animal facility for at least one week before the experiment.
-
Compound Formulation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the volume to be administered (typically 10 mL/kg body weight for oral gavage).
-
Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (e.g., 10, 30, 100 mg/kg) + LPS
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage.
-
LPS Challenge: One hour after drug administration, inject LPS intraperitoneally (i.p.) at a dose of 1-5 mg/kg. The saline control group receives an equivalent volume of sterile saline.
-
Blood Collection: At a predetermined time point after the LPS challenge (e.g., 1.5 - 2 hours for TNF-α peak, 4-6 hours for IL-6 peak), collect blood from the mice via a suitable method (e.g., retro-orbital sinus, cardiac puncture under terminal anesthesia). Collect the blood into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the plasma samples using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the reduction in cytokine levels by this compound treatment compared to the vehicle + LPS group.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. curis.com [curis.com]
Application Notes and Protocols for Determining the IC50 of Irak4-IN-21
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a pivotal serine/threonine kinase that functions as a master regulator in the innate immune signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 orchestrates a signaling pathway culminating in the activation of key transcription factors like NF-κB, leading to the expression and secretion of pro-inflammatory cytokines.[3][4] Given its critical role, the dysregulation of IRAK4 signaling is implicated in a spectrum of inflammatory and autoimmune diseases, as well as certain malignancies, positioning it as a high-value therapeutic target.[2][5]
Irak4-IN-21 is a potent and selective inhibitor of IRAK4.[6] These application notes furnish detailed, step-by-step protocols for a suite of cell-based assays designed to determine the half-maximal inhibitory concentration (IC50) of this compound. This parameter is fundamental for characterizing the inhibitor's potency and its efficacy within a cellular context. The described methodologies encompass direct target engagement, the modulation of downstream signaling events, and the assessment of functional cellular responses.
This compound Information
| Parameter | Value |
| CAS Number | 2170694-04-7[6] |
| Reported Biochemical IC50 (IRAK4) | 5 nM[6] |
| Reported Cellular IC50 (IL-23 production, THP-1 cells) | 0.17 µM[6] |
| Reported Cellular IC50 (IL-23 production, DC cells) | 0.51 µM[6] |
| Reported Cellular IC50 (IL-6 production, HUVEC cells) | 0.20 µM[6] |
| Reported Cellular IC50 (MIP-1β production, human whole blood) | 0.47 µM[6] |
IRAK4 Signaling Pathway
The diagram below outlines the canonical IRAK4 signaling pathway, which is triggered by the activation of TLRs or IL-1Rs, and the point of intervention for this compound.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The generalized workflow for ascertaining the IC50 of this compound in a cell-based assay encompasses several critical stages, from initial cell culture to final data analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Irak4-IN-21 solubility and stability in DMSO and cell culture media
Here is a technical support guide for using Irak4-IN-21 in your research.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of this compound in common laboratory solvents and media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Commercial suppliers often provide this inhibitor as a 10 mM solution in DMSO[1]. For other IRAK4 inhibitors, solubility in DMSO has been reported at concentrations ranging from 4 mg/mL to 68 mg/mL[2][3][4][5][6][7]. It is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound[2][3][4][5][6].
Q2: How should I prepare working solutions of this compound in cell culture media?
A2: To prepare a working solution, dilute your DMSO stock solution of this compound into your cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture medium is low, typically less than 1%, to avoid solvent-induced cytotoxicity[8]. A common procedure involves a serial dilution of the high-concentration DMSO stock into the aqueous buffer or medium[9].
Q3: What is the expected stability of this compound stock solutions in DMSO?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. When stored at -80°C, the stock solution is expected to be stable for up to 6 months to two years, and for one month to a year when stored at -20°C[1][2][3][5]. To maintain stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles[1][5]. Studies on other small molecules in DMSO have shown that most compounds remain stable after multiple freeze-thaw cycles[10][11].
Q4: How stable is this compound in aqueous cell culture media?
A4: The stability of small molecules in aqueous media can vary. For some compounds, stability in DMEM has been observed for up to 72 hours, with the presence of fetal bovine serum (FBS) potentially increasing stability due to protein binding[12]. It is recommended to prepare fresh working solutions in cell culture media for each experiment. If longer-term experiments are planned, the stability of this compound in your specific cell culture medium should be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock in cell culture media. | The aqueous solubility of this compound has been exceeded. | - Increase the final volume of the cell culture media to lower the final concentration of the inhibitor.- Use a co-solvent system if compatible with your experimental setup. For in vivo studies, formulations with PEG300, Tween-80, or corn oil have been used for other inhibitors[2][3][6].- Ensure the DMSO stock is fully dissolved before dilution. Sonication may be required for some compounds[2][3][5]. |
| Loss of compound activity over time in an experiment. | The compound may be unstable in the cell culture medium at 37°C. | - Prepare fresh working solutions immediately before use.- Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions. This can be done by incubating the compound in the medium for different durations and then testing its activity or quantifying its concentration using HPLC-MS[12]. |
| Inconsistent experimental results. | - Repeated freeze-thaw cycles of the DMSO stock solution.- Water absorption by DMSO, affecting solubility. | - Aliquot the DMSO stock solution into single-use volumes to avoid freeze-thaw cycles[1][5].- Use fresh, high-purity, anhydrous DMSO for preparing stock solutions[2][3][4][5][6]. |
Quantitative Data Summary
Table 1: Solubility of Various IRAK4 Inhibitors in DMSO
| Compound | Solubility in DMSO |
| This compound | 10 mM solution available commercially[1] |
| IRAK inhibitor 4 | 12.5 mg/mL[2] |
| IRAK-4 protein kinase inhibitor 2 | 10 mg/mL to 56 mg/mL[3][4] |
| IRAK4-IN-1 | 4 mg/mL to 14.29 mg/mL[5][7] |
| IRAK4-IN-4 | 68 mg/mL[6] |
Note: The solubility of different IRAK4 inhibitors can vary. This table is for comparative purposes.
Experimental Protocols & Workflows
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are essential for the innate immune response[13][14][15]. Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a complex called the Myddosome[16][17]. IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and IRF5, and the production of pro-inflammatory cytokines[14][17].
Caption: Simplified IRAK4 signaling pathway.
Experimental Workflow: Kinetic Solubility Assessment
This workflow outlines a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer. This method is often used in early drug discovery.
Caption: Workflow for kinetic solubility determination.
Experimental Workflow: Stability Assessment in Cell Culture Media
This workflow describes a general procedure to evaluate the stability of this compound in cell culture media over time.
Caption: Workflow for stability assessment in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. IRAK4 - Wikipedia [en.wikipedia.org]
- 14. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 16. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 17. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing IRAK4-IN-21 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of IRAK4-IN-21, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets IRAK4, a key serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] These pathways are crucial for the innate immune response. Upon activation by pathogens or inflammatory signals, IRAK4 is recruited to a protein complex called the Myddosome, where it becomes activated and phosphorylates downstream targets, including IRAK1.[2][3][4] This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[1][4] this compound works by binding to the ATP-binding site of IRAK4, preventing its kinase activity and thereby blocking the downstream inflammatory signaling.[5][6]
Q2: What is the typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type, stimulation conditions, and the specific endpoint being measured. Based on available data, a good starting point for concentration-response experiments is a range from 1 nM to 10 µM. As shown in the data table below, IC50 values for inhibiting cytokine production in various cell lines are typically in the nanomolar to low micromolar range.[7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, a 10 mM stock in fresh, anhydrous DMSO is common. To avoid degradation due to moisture absorption by DMSO, it is advisable to use fresh DMSO and aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[8][9] Store the stock solution at -20°C or -80°C for long-term stability.[7][8] When preparing working solutions, dilute the stock in your cell culture medium. Be aware that high concentrations of DMSO (>0.5%) can be toxic to some cell lines.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound and other relevant IRAK4 inhibitors.
| Inhibitor | Target | Assay Type | Cell Line/System | Stimulation | IC50 | Reference |
| This compound | IRAK4 | Biochemical Assay | - | - | 5 nM | [7] |
| This compound | TAK1 | Biochemical Assay | - | - | 56 nM | [7] |
| This compound | IL-23 Production | Cell-based | THP-1 cells | LPS | 0.17 µM | [7] |
| This compound | IL-23 Production | Cell-based | Dendritic Cells | LPS | 0.51 µM | [7] |
| This compound | IL-6 Production | Cell-based | HUVEC cells | IL-1β | 0.20 µM | [7] |
| This compound | MIP-1β Production | Cell-based | Human Whole Blood | R848 | 0.47 µM | [7] |
| BAY1834845 | IRAK4 | Biochemical Assay | - | - | 3.55 nM | [10] |
| PF-06650833 | IRAK4 | Biochemical Assay | - | - | 0.52 nM | [10] |
| DW18134 | IRAK4 | Biochemical Assay | - | - | 11.2 nM | [10] |
| CA-4948 | IRAK4 | Biochemical Assay | - | - | < 50 nM | [11] |
| BMS-986126 | IRAK4 | Biochemical Assay | - | - | 5.3 nM | [11] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Cytokine Secretion Assay
This protocol provides a step-by-step guide to determine the optimal concentration of this compound for inhibiting TLR- or IL-1R-induced cytokine production in a cell-based assay.
Materials:
-
Cells capable of producing cytokines in response to TLR or IL-1R stimulation (e.g., THP-1 monocytes, peripheral blood mononuclear cells (PBMCs)).
-
Complete cell culture medium.
-
This compound.
-
DMSO (anhydrous).
-
TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8) or IL-1β.
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96-well cell culture plates.
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for optimal cytokine production and viability during the experiment. Allow cells to adhere or stabilize overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 10 µM down to 1 nM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Inhibitor Pre-incubation: Carefully remove the old medium from the cells and add the prepared inhibitor dilutions. Pre-incubate the cells with the inhibitor for 1-2 hours. This allows the inhibitor to enter the cells and bind to its target before stimulation.
-
Cell Stimulation: After the pre-incubation period, add the TLR ligand or IL-1β to the wells at a pre-determined optimal concentration for stimulation. Also, include an unstimulated control for each inhibitor concentration.
-
Incubation: Incubate the plate for a period sufficient to allow for robust cytokine production (e.g., 6-24 hours). The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed decrease in cytokine production is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
-
Data Analysis: Plot the cytokine concentration as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value. Also, analyze the cell viability data to identify any cytotoxic concentrations.
Troubleshooting Guides
Issue 1: No or weak inhibition of cytokine production is observed, even at high concentrations of this compound.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure that the this compound stock solution was prepared and stored correctly to prevent degradation. Prepare a fresh stock solution from the solid compound.
-
-
Possible Cause 2: Insufficient Pre-incubation Time.
-
Solution: Increase the pre-incubation time with the inhibitor to allow for adequate cell permeability and target engagement. A time course experiment (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal pre-incubation period.
-
-
Possible Cause 3: Cell Type or Pathway Insensitivity.
-
Solution: Confirm that the chosen cell line expresses the necessary components of the IRAK4 signaling pathway and is responsive to the stimulus used. The specific TLR or IL-1R being activated should signal through a MyD88-dependent pathway, as IRAK4 is a key component of this branch.[1][4] Consider using a different cell line known to be sensitive to IRAK4 inhibition as a positive control.
-
-
Possible Cause 4: Suboptimal Stimulation.
-
Solution: Ensure that the concentration of the TLR ligand or IL-1β is optimal for inducing a robust but not saturating response. A very strong stimulus might overcome the inhibitory effect. Perform a dose-response of the stimulus to find the EC80-EC90 concentration.
-
-
Possible Cause 5: Assay Interference.
-
Solution: Some compounds can interfere with the detection method of the assay (e.g., ELISA). To rule this out, you can test the effect of the inhibitor on the detection of a known amount of recombinant cytokine.
-
Issue 2: Significant cell death is observed at concentrations where inhibition is expected.
-
Possible Cause 1: Off-target Cytotoxicity.
-
Solution: While this compound is selective, at higher concentrations, it may have off-target effects leading to cytotoxicity. It is crucial to determine a therapeutic window where the inhibitor is effective without causing significant cell death. Always run a parallel cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) with the same concentration range of the inhibitor.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in the culture medium is low and consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Some cell lines are more sensitive to chemical treatments. If cytotoxicity is a persistent issue, consider using a more robust cell line or reducing the treatment duration.
-
Issue 3: High variability between replicate wells in an NF-κB luciferase reporter assay.
-
Possible Cause 1: Inconsistent Transfection Efficiency.
-
Solution: Optimize the transfection protocol to achieve consistent and high transfection efficiency. Using a co-transfected reporter (e.g., Renilla luciferase under a constitutive promoter) can help normalize the firefly luciferase signal for variations in transfection efficiency and cell number.[12]
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Use calibrated pipettes and be meticulous with pipetting to ensure accurate and consistent volumes, especially when preparing serial dilutions of the inhibitor.
-
-
Possible Cause 3: Edge Effects in the Plate.
-
Solution: "Edge effects," where wells on the periphery of the plate behave differently, can be caused by evaporation. To minimize this, ensure proper humidification in the incubator and consider not using the outer wells for experimental data.
-
-
Possible Cause 4: Reagent Instability.
-
Solution: Luciferase assay reagents can be sensitive to light and temperature. Prepare them fresh, protect them from light, and use them promptly.[12]
-
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. goldbio.com [goldbio.com]
Potential off-target effects of Irak4-IN-21 on TAK1 kinase
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Irak4-IN-21, with a specific focus on its potential off-target effects on TAK1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for IRAK4 over TAK1?
A1: this compound is a potent inhibitor of IRAK4, but it also exhibits activity against TAK1. The IC50 values are 5 nM for IRAK4 and 56 nM for TAK1, indicating an approximately 11-fold selectivity for IRAK4. This off-target activity should be considered when interpreting experimental results.
Q2: Why is the off-target inhibition of TAK1 a concern in my experiments?
A2: TAK1 (Transforming growth factor-β-activated kinase 1) is a critical downstream kinase in the same signaling pathway as IRAK4. IRAK4 activation leads to the activation of TAK1, which in turn activates downstream pathways like NF-κB, JNK, and p38 MAP kinase.[1] Therefore, off-target inhibition of TAK1 by this compound can confound results by blocking the pathway at a point downstream of the intended target, IRAK4. This can lead to a misinterpretation of the specific role of IRAK4.
Q3: What are the expected downstream effects if this compound is inhibiting TAK1 in my cellular assay?
A3: If this compound is significantly inhibiting TAK1, you would expect to see a reduction in the phosphorylation and activation of downstream targets of TAK1, such as IKKβ (leading to reduced NF-κB activation), p38, and JNK. This would result in decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Q4: Are there more selective IRAK4 inhibitors I can use as controls?
A4: Yes, several highly selective IRAK4 inhibitors have been developed. For example, HS-243 shows exquisite selectivity for IRAK-1/4 (IC50 = 20 nM for IRAK4) with minimal activity against TAK1 (IC50 > 500 nM). Using a highly selective inhibitor like HS-243 alongside this compound can help differentiate the effects of IRAK4 inhibition from off-target TAK1 inhibition.
Q5: What is a good positive control for TAK1 inhibition?
A5: Takinib is a potent and selective TAK1 inhibitor (IC50 = 9.5 nM) and can be used as a positive control to understand the specific effects of TAK1 inhibition in your experimental system.
Troubleshooting Guide
| Problem / Unexpected Result | Potential Cause | Recommended Action |
| Complete abrogation of downstream signaling (e.g., p-p38, p-JNK, and NF-κB activation) at concentrations close to the IRAK4 IC50. | The observed effect might be due to the combined inhibition of both IRAK4 and TAK1 by this compound. | 1. Perform a dose-response experiment: Titrate this compound to determine if lower concentrations can inhibit IRAK4 without significantly affecting TAK1. 2. Use control compounds: Compare the results with a highly selective IRAK4 inhibitor (e.g., HS-243) and a selective TAK1 inhibitor (e.g., takinib). This will help to delineate the specific contributions of each kinase to the observed phenotype. |
| Discrepancy between biochemical and cellular assay results (e.g., potent inhibition in a kinase assay but weaker than expected effect on cytokine production). | Cellular ATP concentrations are much higher than those used in many biochemical kinase assays. This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors like this compound. Additionally, the scaffolding function of IRAK4, which may not be fully inhibited by the compound, could play a role in downstream signaling. | 1. Optimize inhibitor concentration in cellular assays: Perform a thorough dose-response analysis in your cellular system to determine the optimal concentration. 2. Assess phosphorylation of direct downstream targets: Instead of only measuring final outputs like cytokine production, analyze the phosphorylation status of proteins directly downstream of IRAK4 (e.g., IRAK1) and TAK1 (e.g., p38, JNK) by Western blot to get a clearer picture of target engagement. |
| Unexplained cell toxicity at higher concentrations of this compound. | Off-target effects on other kinases, including TAK1, can contribute to cellular toxicity. TAK1 is known to be involved in cell survival pathways. | 1. Perform a cell viability assay: Determine the cytotoxic concentration of this compound in your cell line. 2. Compare with selective inhibitors: Assess the toxicity of a selective IRAK4 inhibitor and a selective TAK1 inhibitor to see if the toxicity profile of this compound aligns more closely with one or the other. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | IRAK4 | 5 | |
| TAK1 | 56 | ||
| HS-243 | IRAK4 | 20 | |
| TAK1 | >500 | ||
| Takinib | TAK1 | 9.5 | |
| IRAK4 | 120 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IRAK4 and TAK1
This protocol is a general guideline for a radiometric-based kinase assay. Specific conditions may need to be optimized for your particular recombinant enzymes and substrates.
Materials:
-
Recombinant human IRAK4 and TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP
-
ATP
-
Kinase inhibitors (this compound, HS-243, takinib) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the respective kinase (IRAK4 or TAK1/TAB1), and MBP substrate.
-
Add the kinase inhibitor at various concentrations (typically in a serial dilution). The final DMSO concentration should be kept constant across all reactions (e.g., 1%).
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for each kinase if known.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Cytokine Release in THP-1 Monocytes
This protocol describes the measurement of TNF-α release from LPS-stimulated THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Kinase inhibitors (this compound, HS-243, takinib) dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of the kinase inhibitors or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control (no LPS).
-
Incubate the plate for 6-18 hours at 37°C.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated DMSO control and determine the IC50 value.
Visualizations
Caption: IRAK4 and TAK1 signaling pathway with points of inhibition by this compound.
Caption: General workflow for biochemical and cellular assays.
Caption: Troubleshooting logic for this compound experiments.
References
Addressing Irak4-IN-21 cytotoxicity in long-term cell culture
This guide provides troubleshooting assistance and frequently asked questions for researchers using Irak4-IN-21, with a specific focus on addressing cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][3] Upon activation of these receptors, IRAK4 is recruited by the adaptor protein MyD88, forming a complex called the Myddosome.[4][5] As the "master IRAK," its kinase activity is essential for initiating the downstream signaling cascade, which includes the phosphorylation of IRAK1, activation of TRAF6, and subsequent activation of NF-κB and MAPK pathways.[2][5][6] This cascade leads to the production of pro-inflammatory cytokines.[3] this compound works by binding to the ATP-binding site of IRAK4, preventing the phosphorylation of its downstream targets and thereby blocking the inflammatory response.[3][7]
Q2: I am observing significant cell death in my long-term culture. Is this compound cytotoxic?
Any small molecule inhibitor can exhibit cytotoxicity, especially at high concentrations or over long incubation periods. Cytotoxicity can stem from two main sources:
-
On-Target Effects: The intended inhibition of IRAK4 may lead to cell death in cell types that are dependent on the IRAK4 signaling pathway for survival or proliferation. Over-activation of IRAK4 is implicated in the pathogenesis of certain cancers, and its inhibition could be the desired anti-proliferative effect.[2][8]
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unintended toxicity.[9] For example, this compound shows some activity against TAK1, a downstream kinase in the same pathway.[1] It is crucial to use the lowest effective concentration to minimize such off-target effects.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should be determined empirically for each cell line and experimental condition. A standard approach is to perform a dose-response curve.
-
Start with the IC50: The IC50 is the concentration of an inhibitor required to reduce a specific biological activity by 50%. The reported IC50 of this compound for IRAK4 is 5 nM.[1]
-
Establish a Concentration Range: Test a range of concentrations around the IC50 value. A common starting range is 1 nM to 10 µM.
-
Perform a Viability Assay: Use a standard cytotoxicity assay (like MTT or LDH, see protocols below) to assess cell viability across the concentration range at your desired long-term time point (e.g., 24, 48, 72 hours).
-
Select the Working Concentration: Choose a concentration that effectively inhibits the IRAK4 pathway (which you can measure via downstream markers like p-IRAK1 or cytokine production) while maintaining high cell viability (>90%).[1][10]
Q4: What are the signs of cytotoxicity I should look for in my cell cultures?
Beyond results from specific assays, you can visually inspect your cultures for signs of distress, including:
-
Changes in cell morphology (rounding up, detachment from the plate for adherent cells).
-
A noticeable decrease in cell density compared to vehicle-treated control wells.
-
An increase in floating, dead cells or cellular debris in the culture medium.
Q5: If I observe cytotoxicity, what are the immediate troubleshooting steps?
If you suspect cytotoxicity, follow the troubleshooting workflow to diagnose the issue. Key steps include:
-
Verify Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration.
-
Lower the Concentration: Reduce the inhibitor concentration to a range closer to its biochemical IC50 for IRAK4.
-
Reduce Exposure Time: If possible for your experimental goals, reduce the duration of the treatment.
-
Change Media More Frequently: In very long-term cultures, the inhibitor may degrade, or toxic metabolites may accumulate. Replenishing the media and inhibitor can sometimes mitigate this.
-
Run Proper Controls: Always include a vehicle-only control (e.g., DMSO) at the same concentration as your highest inhibitor dose to ensure the solvent is not the cause of toxicity.
Inhibitor Potency Data
This table summarizes the reported IC50 values for this compound, which can help in selecting an appropriate concentration range for your experiments.
| Target | IC50 Value | Cell Line / System | Notes |
| IRAK4 | 5 nM | Biochemical Assay | Primary target.[1] |
| TAK1 | 56 nM | Biochemical Assay | A known off-target with ~11-fold lower potency.[1] |
| IL-23 Production | 0.17 µM (170 nM) | THP-1 Cells | Demonstrates cellular activity.[1] |
| IL-6 Production | 0.20 µM (200 nM) | HUVEC Cells | Demonstrates cellular activity.[1] |
| MIP-1β Production | 0.47 µM (470 nM) | Human Whole Blood | Demonstrates cellular activity in a complex system.[1] |
Visual Guides and Workflows
IRAK4 Signaling Pathway and this compound Inhibition
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation, leading to NF-κB and MAPK activation. This compound inhibits IRAK4, blocking the pathway.
Experimental Workflow for Assessing Cytotoxicity
Caption: A standard workflow for determining the cytotoxic concentration of this compound in a cell-based assay.
Troubleshooting Logic for Observed Cytotoxicity
Caption: A decision tree to help diagnose the potential cause of cytotoxicity when using this compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cells cultured in a 96-well plate.
-
This compound stock solution.
-
Vehicle control (e.g., sterile DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well plate reader (570 nm absorbance).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, a direct measure of cell membrane disruption and cytotoxicity.[12]
Materials:
-
Cells cultured in a 96-well plate.
-
This compound stock solution.
-
Vehicle control.
-
Lysis buffer (for maximum LDH release control).
-
Commercially available LDH detection kit (contains substrate, cofactor, and dye).
-
96-well plate reader (490 nm absorbance).
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Include extra wells for two controls: a "spontaneous release" control (untreated cells) and a "maximum release" control.
-
Incubation: Incubate the plate for the desired duration.
-
Lysis Control: One hour before the end of the incubation, add 10 µL of lysis buffer to the "maximum release" control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Minimizing variability in in vivo studies with Irak4-IN-21
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies with Irak4-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[2] Upon activation of these receptors, IRAK4 is recruited to a protein complex called the Myddosome, where it becomes activated and phosphorylates downstream targets, including IRAK1.[3] This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[2][3] this compound exerts its effect by inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory signaling cascade.
Q2: What are the recommended in vivo models for evaluating this compound efficacy?
A2: Based on the mechanism of action of IRAK4 inhibitors, in vivo models that involve the activation of TLRs or IL-1Rs are appropriate. Common models include:
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Lipopolysaccharide (LPS) Challenge: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. Administration of LPS to rodents induces a robust inflammatory response characterized by the production of cytokines like TNF-α and IL-6.[4]
-
Interleukin-1β (IL-1β) Challenge: Direct administration of IL-1β activates the IL-1R pathway, leading to the production of downstream inflammatory mediators such as IL-6. An acute mouse model using IL-1β stimulation in BALB/c mice has been documented for this compound.[1]
-
Other TLR Agonist Challenges: Depending on the specific research question, other TLR agonists such as R848 (TLR7/8 agonist) or CpG DNA (TLR9 agonist) can be used to induce IRAK4-dependent signaling.[4]
Q3: How should I formulate this compound for oral administration in mice?
A3: For oral gavage in mice, a common formulation for similar small molecule inhibitors involves creating a suspension. While a specific formulation for this compound is not explicitly detailed in the public domain, a general starting point based on similar compounds is a suspension in a vehicle such as 0.5% methylcellulose or a solution in 10% DMSO and 90% corn oil. It is crucial to ensure the compound is uniformly suspended before each administration to minimize dosing variability.
Q4: How can I assess target engagement of this compound in my in vivo study?
A4: Assessing target engagement is crucial to confirm that this compound is interacting with its intended target, IRAK4, in vivo. This can be evaluated by measuring the phosphorylation status of downstream signaling molecules. A proximal and reliable biomarker for IRAK4 kinase activity is the phosphorylation of its direct substrate, IRAK1.[5] Therefore, you can collect tissue or cell samples from your in vivo model and perform Western blotting or other immunoassays to measure the levels of phosphorylated IRAK1 (p-IRAK1). A reduction in p-IRAK1 levels in this compound-treated animals compared to vehicle-treated controls would indicate target engagement.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in cytokine levels between animals in the same group. | - Inconsistent formulation or dosing.- Animal-to-animal variation in inflammatory response.- Stress-induced inflammation.- Inconsistent timing of sample collection. | - Ensure the dosing solution/suspension is homogenous before each administration.- Use precise dosing techniques (e.g., calibrated oral gavage needles).- Increase the number of animals per group to improve statistical power.- Acclimatize animals properly to the facility and handling procedures.- Standardize the timing of dosing, challenge, and sample collection for all animals. |
| Lack of significant inhibition of cytokine production, despite administering the recommended dose. | - Poor bioavailability of the compound.- Suboptimal timing of administration relative to the inflammatory challenge.- Degradation of the compound in the formulation.- Incorrect dose calculation. | - Confirm the formulation is appropriate and the compound is stable. Consider a different vehicle if solubility is an issue.- Perform a pilot study to determine the optimal pre-treatment time before the inflammatory challenge.- Prepare fresh dosing formulations for each experiment.- Double-check all calculations for dose and concentration. |
| Unexpected toxicity or adverse effects in treated animals. | - Off-target effects of the inhibitor.- Formulation vehicle toxicity.- Dose is too high for the specific animal strain or model. | - Review the selectivity profile of this compound.[1]- Run a vehicle-only control group to rule out toxicity from the formulation.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Inconsistent or unexpected pharmacokinetic (PK) profile. | - Issues with compound solubility in the formulation.- Rapid metabolism of the compound.- Variability in gastric emptying and absorption between animals. | - Ensure the compound is fully dissolved or uniformly suspended in the vehicle.- Consult literature for the known metabolic stability of this compound or similar compounds.- Standardize the fasting/feeding state of the animals before dosing. |
Quantitative Data
The following table summarizes the in vitro and in vivo data available for this compound.
| Parameter | Value | Species/Cell Line | Conditions |
| IC₅₀ (IRAK4) | 5 nM | - | In vitro kinase assay |
| IC₅₀ (TAK1) | 56 nM | - | In vitro kinase assay |
| IC₅₀ (IL-23 production) | 0.17 µM | THP-1 cells | - |
| In Vivo Dose | 75 mg/kg | BALB/c mice | Single oral administration |
| In Vivo Efficacy | 54% inhibition of IL-6 | BALB/c mice | IL-1β stimulated |
| Plasma Concentration (0.5h) | 2877 ng/mL | BALB/c mice | 75 mg/kg, p.o. |
| Plasma Concentration (2h) | 496 ng/mL | BALB/c mice | 75 mg/kg, p.o. |
Experimental Protocols
IL-1β Induced IL-6 Production in BALB/c Mice
This protocol is based on the reported in vivo study for this compound.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Recombinant mouse IL-1β
-
Sterile PBS
-
BALB/c mice (6-8 weeks old)
-
Oral gavage needles
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Blood collection supplies (e.g., heparinized tubes)
-
ELISA kit for mouse IL-6
Procedure:
-
Animal Acclimatization: Acclimatize BALB/c mice to the facility for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For a 75 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg (200 µL), the concentration would be 7.5 mg/mL.
-
Dosing: Randomly assign mice to treatment groups (vehicle and this compound). Administer the formulation or vehicle via oral gavage.
-
IL-1β Challenge: At a predetermined time after dosing (e.g., 1 hour), administer recombinant mouse IL-1β (e.g., 1 µg per mouse) intraperitoneally to induce IL-6 production.
-
Sample Collection: At the peak of the IL-6 response (e.g., 2 hours after IL-1β challenge), collect blood samples from the mice via a suitable method (e.g., cardiac puncture under terminal anesthesia).
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Cytokine Analysis: Process the blood to obtain plasma and measure the concentration of IL-6 using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Irak4-IN-21 off-target kinase profiling and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Irak4-IN-21. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), both of which are central to the innate immune response.[2] Upon activation of these receptors, IRAK4 is recruited to the Myddosome signaling complex, where it becomes activated and subsequently phosphorylates IRAK1.[3] This phosphorylation event initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[1] this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of IRAK4, preventing the transfer of phosphate from ATP to its substrates and thereby blocking the downstream signaling cascade.
Q2: What are the reported in vitro and in vivo activities of this compound?
This compound has demonstrated potent inhibition of IRAK4 with a reported IC50 value of 5 nM. In cellular assays, it has been shown to effectively inhibit the production of various cytokines. For example, it decreases the levels of IL-23 in THP-1 and dendritic cells, IL-6 in HUVEC cells, and MIP-1β in human whole blood. In vivo, oral administration of this compound has been shown to result in moderate efficacy in acute mouse models of inflammation, such as the inhibition of IL-1β-stimulated IL-6 production.
Off-Target Kinase Profile
Q3: What is the known off-target kinase profile of this compound?
| Target Kinase | Potential for Inhibition | Rationale / Notes |
| IRAK1 | High | High sequence homology in the ATP-binding site with IRAK4. Many IRAK4 inhibitors show dual activity.[1] |
| TAK1 | Confirmed | Reported IC50 of 56 nM.[1] |
| FLT3 | Possible | Some IRAK4 inhibitors have been shown to have activity against FMS-like Tyrosine Kinase 3. |
| SRC Family Kinases | Possible | The pyrazolopyrimidine scaffold is known to be a hinge-binding motif for SRC family kinases.[5] |
| ABL | Possible | Certain pyrazolopyrimidine derivatives have shown activity against Abelson murine leukemia viral oncogene homolog 1.[5] |
| CDKs | Possible | Cyclin-dependent kinases have been identified as off-targets for some pyrazolopyrimidine-based inhibitors.[5] |
Disclaimer: This table is for informational purposes and is based on the known pharmacology of the pyrazolopyrimidine scaffold and other IRAK4 inhibitors. The actual off-target profile of this compound should be empirically determined for the specific experimental system.
Experimental Protocols and Workflows
Q4: Can you provide a general protocol for a biochemical assay to determine the IC50 of this compound?
A common method for determining the potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the kinase. Below is a representative protocol based on commercially available assay kits and published methodologies.
Principle:
This protocol describes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: a kinase reaction followed by ADP detection.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound (or other test inhibitors)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:4 dilutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Prepare a 2X enzyme/substrate mixture in kinase assay buffer. The final concentration of IRAK4 and substrate will need to be optimized, but a starting point could be 2-10 nM IRAK4 and 0.2 µg/µL MBP.
-
Add 2.5 µL of the 2X enzyme/substrate mixture to each well.
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Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km of IRAK4 for ATP to accurately determine the IC50 for an ATP-competitive inhibitor.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a biochemical IC50 determination assay.
Q5: How can I assess the target engagement of this compound in a cellular context?
A cellular target engagement assay is crucial to confirm that the inhibitor can bind to IRAK4 within a living cell. An electrochemiluminescence (ECL)-based assay to measure the phosphorylation of IRAK1 (a direct substrate of IRAK4) is a suitable method.[4][6][7]
Principle:
This assay measures the level of phosphorylated IRAK1 in cell lysates following stimulation of the TLR/IL-1R pathway in the presence of an IRAK4 inhibitor. A decrease in phosphorylated IRAK1 indicates successful target engagement and inhibition of IRAK4 by the compound.
Materials:
-
Human monocytic cell line (e.g., THP-1) or PBMCs
-
Cell culture medium and supplements
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TLR agonist (e.g., R848 for TLR7/8)
-
This compound
-
Lysis buffer
-
Phospho-IRAK1 and Total IRAK1 antibodies
-
ECL-based detection system (e.g., Meso Scale Discovery)
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells according to standard protocols.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., R848) for a predetermined time (e.g., 15-30 minutes) to induce IRAK4 activation and IRAK1 phosphorylation.
-
-
Cell Lysis:
-
Lyse the cells directly in the plate by adding lysis buffer.
-
-
Detection of Phospho-IRAK1:
-
Transfer the cell lysates to an ECL plate pre-coated with a capture antibody for Total IRAK1.
-
Add a detection antibody specific for Phospho-IRAK1 that is conjugated to an ECL label.
-
Read the plate on an ECL plate reader.
-
-
Data Analysis:
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal (if measured in parallel).
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Troubleshooting Guide
Q6: My this compound inhibitor does not show activity in my in vitro kinase assay. What are some possible reasons and troubleshooting steps?
This is a common issue that can arise from several factors.[3] Below is a troubleshooting guide to help identify the potential cause.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low kinase activity in the positive control (no inhibitor). | 1. Inactive IRAK4 enzyme. 2. Suboptimal assay buffer conditions (pH, MgCl2 concentration). 3. Degraded ATP or substrate. | 1. Use a fresh aliquot of enzyme. Confirm enzyme activity with a known potent inhibitor. 2. Optimize buffer components. 3. Use fresh, properly stored ATP and substrate. |
| This compound shows weak or no inhibition. | 1. High ATP concentration in the assay. 2. Inhibitor precipitation or instability. 3. Incorrect inhibitor concentration. | 1. For ATP-competitive inhibitors, high ATP concentrations will lead to a rightward shift in the IC50. Use an ATP concentration at or below the Km for IRAK4. 2. Check the solubility of this compound in the final assay buffer. Ensure the DMSO concentration is low. 3. Verify the concentration of your stock solution. |
| High background signal. | 1. Contaminating kinase activity in the enzyme preparation. 2. Non-enzymatic phosphorylation of the substrate. | 1. Use a highly purified recombinant IRAK4. 2. Run a control reaction without the enzyme to assess background signal. |
| Inconsistent results between experiments. | 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. | 1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Ensure consistent timing and temperature control for all incubation steps. |
Q7: I am observing off-target effects in my cellular experiments. How can I interpret and mitigate these?
Observing off-target effects is a critical aspect of drug development and requires careful interpretation.
-
Confirm On-Target Engagement: First, ensure that this compound is engaging IRAK4 at the concentrations used in your cellular assay. This can be done using a target engagement assay as described in Q5.
-
Consult Kinase Selectivity Data: Refer to the potential off-target profile in Q3. If your observed phenotype could be explained by the inhibition of one of the potential off-targets (e.g., TAK1), further investigation is warranted.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to IRAK4 inhibition, use a structurally distinct IRAK4 inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Correlation: Correlate the dose-response of the observed phenotype with the dose-response of IRAK4 target engagement. A strong correlation suggests an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of IRAK4. If the phenotype is rescued, it confirms that the effect is mediated through IRAK4.
Signaling Pathway
Q8: Can you provide a diagram of the IRAK4 signaling pathway?
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: Simplified IRAK4 signaling pathway.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: IRAK4-IN-21 Experiments in Primary Cells
Welcome to the technical support center for researchers utilizing IRAK4-IN-21 in primary cell experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3][4] Upon activation of these receptors, IRAK4 is recruited to the MyD88 adapter protein, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF5, and subsequent production of pro-inflammatory cytokines.[4][5] this compound works by binding to the ATP-binding site of IRAK4, thereby blocking its kinase activity and inhibiting downstream inflammatory signaling.[1]
Q2: What are the reported IC50 values for this compound in different cell types?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell type and the specific assay conditions. The following table summarizes reported IC50 values.
| Cell Type/Assay | IC50 Value | Reference |
| IRAK4 (biochemical assay) | 5 nM | [1] |
| TAK1 (biochemical assay) | 56 nM | [1] |
| IL-23 production in THP-1 cells | 0.17 µM | [1] |
| IL-23 production in Dendritic Cells (DCs) | 0.51 µM | [1] |
| IL-6 production in HUVEC cells | 0.20 µM | [1] |
| MIP-1β production in human whole blood | 0.47 µM | [1] |
Q3: What is the role of IRAK4's scaffolding function, and is it affected by this compound?
A3: Besides its kinase activity, IRAK4 also has a crucial scaffolding function, providing a platform for the assembly of the "Myddosome" complex, which includes MyD88 and other IRAK family members.[6] This assembly is essential for signal transduction. While kinase inhibitors like this compound primarily target the catalytic activity, they may not completely abolish the signaling pathway if the scaffolding function remains intact.[7] In some cellular contexts, the scaffolding function alone can be sufficient for partial downstream signaling. It has been noted that kinase-inactive IRAK4 can still associate with MyD88, although its interaction with IRAK1 may be weakened.
Signaling Pathway Diagram
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway, which is the target of this compound.
Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Q4: My primary cells show high variability in their response to this compound. What could be the cause?
A4: High variability is a common challenge in primary cell experiments and can be attributed to several factors:
-
Donor Variability: Primary cells from different donors can exhibit significant biological differences due to genetics, age, health status, and environmental exposures. This can lead to variations in IRAK4 expression levels and the overall responsiveness of the signaling pathway.
-
Cell Heterogeneity: Primary cell isolates are often a mixed population of cells. For example, peripheral blood mononuclear cells (PBMCs) contain monocytes, lymphocytes, and dendritic cells, each with potentially different levels of IRAK4 expression and sensitivity to its inhibition.[7]
-
Cell Viability and Passage Number: Primary cells have a limited lifespan in culture.[8] High cell death or increased passage number can alter cellular physiology and lead to inconsistent results.
To mitigate variability, consider the following:
-
Increase Donor Pool: Use cells from multiple donors to ensure that your results are not donor-specific.
-
Characterize Cell Population: Use flow cytometry to characterize the proportions of different cell subsets in your primary cell isolates.
-
Consistent Cell Handling: Use a standardized protocol for cell isolation, culture, and treatment. Minimize freeze-thaw cycles and use cells at a low passage number.
-
Include Proper Controls: Always include untreated and vehicle-treated (e.g., DMSO) controls for each donor.
Q5: I am not observing the expected level of cytokine inhibition with this compound. What should I check?
A5: If you are not seeing the expected efficacy, consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time:
-
Titration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific primary cell type and stimulation conditions.
-
Pre-incubation: Ensure you are pre-incubating the cells with the inhibitor for a sufficient amount of time (typically 30-60 minutes) before adding the stimulus.[5]
-
-
Inhibitor Stability and Solubility:
-
Solubility: this compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity. Poor solubility can lead to precipitation of the inhibitor and a lower effective concentration.
-
Stability: Prepare fresh stock solutions of the inhibitor and avoid repeated freeze-thaw cycles. Some inhibitors can be unstable in culture media over long incubation periods.
-
-
Stimulus Potency:
-
Ligand Concentration: Ensure that the concentration of the TLR or IL-1R ligand (e.g., LPS, R848, IL-1β) is optimal for stimulating a robust cytokine response in your control cells.
-
Ligand Quality: Use high-quality, endotoxin-free reagents.
-
-
Differential Pathway Dependence:
-
The requirement for IRAK4 kinase activity can vary between different TLR and IL-1R pathways and between different cell types (e.g., human vs. murine).[9] For example, some studies suggest that TLR4 signaling may have IRAK4 kinase-independent components.
-
Q6: I am concerned about potential off-target effects of this compound. How can I address this?
A6: While this compound is reported to be a selective IRAK4 inhibitor, it's important to consider potential off-target effects.
-
Kinase Selectivity: this compound shows some inhibitory activity against TAK1, although at a higher concentration than for IRAK4.[1] If your experimental system is sensitive to TAK1 inhibition, this could be a confounding factor.
-
Control Experiments:
-
Use a structurally unrelated IRAK4 inhibitor: Comparing the effects of this compound with another selective IRAK4 inhibitor can help confirm that the observed phenotype is due to on-target inhibition.
-
Use a negative control compound: A structurally similar but inactive compound can help rule out non-specific effects.
-
IRAK4 Knockdown/Knockout Cells: If available, using primary cells with genetic knockdown or knockout of IRAK4 can provide the most definitive evidence for on-target effects.
-
Experimental Protocols
Protocol 1: Assessment of this compound on Cytokine Production in Primary Human PBMCs
This protocol details a typical workflow for evaluating the effect of this compound on cytokine production in primary human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist.
Caption: Experimental workflow for assessing this compound efficacy in primary PBMCs.
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Counting and Seeding: Wash the isolated PBMCs and resuspend in complete RPMI-1640 medium. Perform a cell count and assess viability using Trypan Blue exclusion. Seed the cells into a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the inhibitor or vehicle control (DMSO) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare the TLR agonist (e.g., 1 µg/mL R848) in complete RPMI-1640 medium. Add the stimulus to the appropriate wells and incubate for 18-24 hours.
-
Cytokine Measurement: After incubation, centrifuge the plate and carefully collect the supernatant. Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) using an ELISA or a cytometric bead array (CBA) kit according to the manufacturer's instructions.
-
Cell Viability Assay: To assess the potential cytotoxicity of the inhibitor, perform a cell viability assay on the remaining cells in the plate using a commercially available kit such as MTS or CellTiter-Glo®.
Protocol 2: Flow Cytometry Analysis of Intracellular Cytokine Production
This protocol allows for the identification of specific cell populations producing cytokines in response to stimulation and the effect of this compound.
Detailed Steps:
-
Cell Preparation and Stimulation: Isolate and seed primary cells as described in Protocol 1. Pre-treat with this compound or vehicle, then stimulate with a TLR agonist for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS) and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD14 for monocytes, CD3 for T cells) to identify different cell populations.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular cytokine antibodies to access their targets.
-
Intracellular Staining: Stain the fixed and permeabilized cells with a fluorescently labeled antibody against the cytokine of interest (e.g., anti-TNF-α).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the cell population of interest based on the surface marker expression and analyze the percentage of cells positive for the intracellular cytokine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Irak4-IN-21 and IRAK4 PROTACs in Modulating Innate Immune Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor Irak4-IN-21 and the emerging class of IRAK4-targeting Proteolysis Targeting Chimeras (PROTACs). This document outlines their distinct mechanisms of action, presents supporting experimental data, and details the methodologies for key experiments.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling.[1] It plays a pivotal role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are essential for initiating inflammatory responses to pathogens and other danger signals.[2][3] Dysregulation of IRAK4 activity is implicated in a variety of autoimmune diseases and cancers, making it an attractive therapeutic target.[4][5]
This guide compares two distinct therapeutic modalities targeting IRAK4: the small molecule inhibitor this compound and the targeted protein degradation approach of IRAK4 PROTACs. While both aim to modulate IRAK4-mediated signaling, they do so through fundamentally different mechanisms, leading to potentially distinct biological outcomes.
Mechanism of Action: Inhibition vs. Degradation
This compound: A Selective Kinase Inhibitor
This compound is a potent and selective small molecule inhibitor of IRAK4.[6] Its mechanism of action involves binding to the ATP-binding site of the IRAK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[4] This competitive inhibition blocks the kinase activity of IRAK4, which is a crucial step in the propagation of the inflammatory signal.[5] However, this approach leaves the IRAK4 protein intact, which may still possess non-catalytic scaffolding functions.[7]
IRAK4 PROTACs: Targeted Protein Degradation
IRAK4 PROTACs are heterobifunctional molecules designed to eliminate the IRAK4 protein from the cell.[7] A PROTAC consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau).[8] This ternary complex formation brings the E3 ligase in close proximity to IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome.[7] By inducing the degradation of the entire protein, PROTACs abrogate both the kinase and scaffolding functions of IRAK4, potentially offering a more comprehensive inhibition of its signaling pathway.[7][9]
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and representative IRAK4 PROTACs. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Target | IC50 (nM) | DC50 (nM) | Dmax (%) | Notes |
| This compound | Inhibitor | IRAK4 | 5[6] | - | - | Also inhibits TAK1 with an IC50 of 56 nM.[6] |
| KT-474 | PROTAC | IRAK4 | - | 0.88[1] | 101[1] | A potent IRAK4 degrader.[1] |
| Compound 9 (VHL-based) | PROTAC | IRAK4 | - | 36[8] | >90 | Induces degradation in peripheral blood mononuclear cells (PBMCs).[8] |
| Compound 9 (CRBN-based) | PROTAC | IRAK4 | - | ~30-100 | >70 | Degrades IRAK4 in OCI-LY10 and TMD8 cells.[7] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Activity - Cytokine Inhibition and Anti-proliferative Effects
| Compound | Cell Line | Stimulation | Cytokine/Effect Measured | IC50 (µM) | Notes |
| This compound | THP-1 | - | IL-23 Production | 0.17[6] | |
| DC | - | IL-23 Production | 0.51[6] | ||
| HUVEC | - | IL-6 Production | 0.20[6] | ||
| Human Whole Blood | - | MIP-1β Production | 0.47[6] | ||
| KT-474 | PBMCs | LPS/R848 | IL-6 Production | Potent Inhibition | Maintained inhibitory effect after compound removal.[1] |
| Compound 9 (CRBN-based) | OCI-LY10 (MYD88 L265P) | - | Cell Proliferation | 4.6[7] | Parent IRAK4 inhibitor had an IC50 > 50 µM.[7] |
| TMD8 (MYD88 L265P) | - | Cell Proliferation | 7.6[7] | Parent IRAK4 inhibitor had an IC50 > 50 µM.[7] |
Visualizing the Mechanisms
To further elucidate the distinct modes of action, the following diagrams illustrate the IRAK4 signaling pathway and the points of intervention for both this compound and IRAK4 PROTACs.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between studies.
1. Kinase Inhibition Assay (IC50 Determination)
-
Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a kinase by 50%.
-
Methodology: A common method is a fluorescence resonance energy transfer (FRET)-based assay. Recombinant IRAK4 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of the inhibitor (e.g., this compound). The kinase activity is determined by measuring the phosphorylation of the substrate, which results in a change in the FRET signal. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
2. Cellular Degradation Assay (DC50 and Dmax Determination)
-
Principle: To quantify the concentration of a PROTAC required to degrade 50% of the target protein (DC50) and the maximum level of degradation achieved (Dmax).
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., PBMCs, THP-1) are seeded and treated with a serial dilution of the IRAK4 PROTAC for a specified time (e.g., 24 hours).
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of IRAK4 protein are detected using a specific primary antibody against IRAK4 and a secondary antibody conjugated to a reporter molecule. A loading control (e.g., GAPDH, β-actin) is used to normalize the protein levels.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The percentage of IRAK4 degradation is calculated relative to a vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.
-
3. Cytokine Secretion Assay
-
Principle: To measure the effect of a compound on the production and secretion of inflammatory cytokines from immune cells.
-
Methodology:
-
Cell Stimulation: Immune cells (e.g., PBMCs, THP-1) are pre-treated with various concentrations of the test compound (this compound or IRAK4 PROTAC) for a defined period. The cells are then stimulated with a TLR agonist such as lipopolysaccharide (LPS) or R848 to induce cytokine production.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-23) is measured using a multiplex immunoassay platform like Meso Scale Discovery (MSD) or a standard Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 for cytokine inhibition is calculated from the dose-response curve.
-
Comparative Summary and Future Perspectives
This compound and IRAK4 PROTACs represent two distinct and promising strategies for targeting IRAK4 in inflammatory and malignant diseases.
-
This compound offers a conventional and well-understood approach of kinase inhibition. Its selectivity and potent inhibition of IRAK4's catalytic activity have demonstrated efficacy in reducing the production of key pro-inflammatory cytokines.[6]
-
IRAK4 PROTACs , on the other hand, provide a novel modality that leads to the complete removal of the IRAK4 protein. This has the potential advantage of eliminating both the kinase and scaffolding functions of IRAK4, which may result in a more profound and durable pharmacological effect, especially in contexts where the scaffolding function is critical.[7][9] The data for some IRAK4 PROTACs, such as KT-474, show remarkably potent degradation at sub-nanomolar concentrations.[1] Furthermore, in certain cancer cell lines with specific mutations (e.g., MYD88 L265P), IRAK4 degraders have shown a significant advantage over kinase inhibitors in inhibiting cell proliferation.[7]
The choice between an inhibitor and a degrader will likely depend on the specific disease context and the relative importance of IRAK4's kinase versus scaffolding functions. For diseases where the scaffolding function of IRAK4 is a key driver of pathology, PROTACs may offer a superior therapeutic benefit. Continued research and head-to-head clinical studies will be crucial to fully elucidate the therapeutic potential of each approach and to determine their respective places in the clinical landscape.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. PROTAC Degradation of IRAK4 for the Treatment of Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Irak4-IN-21 and CA-4948 Efficacy in Preclinical Models
A Detailed Analysis for Researchers and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of diseases, from autoimmune conditions to hematologic malignancies. Its central role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways makes it a linchpin in innate immunity and inflammation. Consequently, the development of potent and selective IRAK4 inhibitors is an area of intense research. This guide provides a head-to-head comparison of two such inhibitors, Irak4-IN-21 and CA-4948, based on publicly available preclinical data.
While both molecules demonstrate inhibitory activity against IRAK4, the available data reveals a significant disparity in their evaluation. CA-4948 (emavusertib) has been extensively studied in the context of hematologic cancers and has progressed to clinical trials. In contrast, the public data for this compound is primarily focused on its effects on inflammatory cytokine production, with limited in vivo efficacy information. This comparison, therefore, reflects the current state of knowledge and highlights areas where further research is needed for a more direct comparative assessment.
Quantitative Efficacy Data
The following table summarizes the key quantitative efficacy data for this compound and CA-4948. It is important to note that these data are derived from different experimental systems and are not the result of a direct comparative study.
| Parameter | This compound | CA-4948 (Emavusertib) |
| Biochemical Potency | ||
| IRAK4 IC50 | 5 nM[1] | <50 nM[2] |
| TAK1 IC50 | 56 nM[1] | Not reported |
| Selectivity vs IRAK1 | Not specified | >500-fold more selective for IRAK4[2] |
| Cellular Activity (Cytokine Inhibition) | ||
| IL-23 Production (THP-1 cells) | IC50 = 0.17 µM[1] | Not reported |
| IL-23 Production (DC cells) | IC50 = 0.51 µM[1] | Not reported |
| IL-6 Production (HUVEC cells) | IC50 = 0.20 µM[1] | Decreased IL-6 in whole blood assays[3] |
| MIP-1β Production (Human whole blood) | IC50 = 0.47 µM[1] | Not reported |
| TNF-α, IL-1β, IL-6, IL-8 Release (TLR-Stimulated THP-1 Cells) | Not reported | IC50 <250 nM[2] |
| Cellular Activity (Anti-proliferative) | ||
| Hematologic Malignancy Cell Lines | Not reported | Good cellular activity in ABC DLBCL and AML cell lines[3] |
| In Vivo Efficacy | ||
| IL-1β-induced IL-6 production (BALB/c mice) | 54% inhibition at 75 mg/kg (single oral dose)[1] | Not reported in this model |
| OCI-Ly3 DLBCL Xenograft (mice) | Not reported | >90% tumor growth inhibition at 100 mg/kg/day (oral)[3] |
| ABC-DLBCL PDX models (mice) | Not reported | Efficacious in 4 out of 5 models tested[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
Validating Irak4-IN-21: A Comparative Guide with IRAK4 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the experimental results of the IRAK4 inhibitor, Irak4-IN-21, using IRAK4 knockout mouse models. By understanding the distinct yet complementary information derived from both pharmacological inhibition and genetic ablation, researchers can strengthen the validation of their findings and accelerate the drug development process.
Introduction to IRAK4 and the Imperative for Rigorous Validation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][3] Small molecule inhibitors, such as this compound, have been developed to modulate its activity. However, to ensure the specificity and on-target effects of such inhibitors, validation with genetic models, like IRAK4 knockout mice, is an indispensable step in preclinical research.[4]
IRAK4 knockout mice offer a definitive benchmark for the complete loss of IRAK4 function, encompassing both its kinase and scaffolding roles.[5] Comparing the phenotype of these mice with the effects of this compound allows for a thorough assessment of the inhibitor's efficacy and potential off-target effects.
The IRAK4 Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs (except TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This proximity facilitates the autophosphorylation and activation of IRAK4, initiating a downstream signaling cascade that involves the phosphorylation of IRAK1 and IRAK2, leading to the activation of TRAF6 and subsequent activation of NF-κB and MAP kinases. This culminates in the production of pro-inflammatory cytokines and chemokines.
Performance Comparison: this compound vs. IRAK4 Knockout
This section compares the expected outcomes of using this compound versus a complete IRAK4 knockout mouse model in a typical in vivo inflammation study, such as LPS-induced endotoxemia.
| Parameter | This compound Treatment (in Wild-Type Mice) | IRAK4 Knockout Mice | Rationale for Difference |
| Target | Specifically inhibits the kinase activity of IRAK4. | Complete absence of the IRAK4 protein. | This compound targets only the catalytic function, while the knockout model ablates both kinase and scaffolding functions of IRAK4.[5] |
| LPS-induced Cytokine Production (e.g., TNF-α, IL-6) | Significant reduction. | Complete or near-complete abrogation.[1][3] | The scaffolding function of IRAK4 is crucial for optimal cytokine production, which is unaffected by a kinase inhibitor but absent in the knockout model.[5] |
| NF-κB Activation | Partial to significant reduction, depending on the stimulus and cell type. | Complete or near-complete abrogation.[6] | The IRAK4 scaffold is essential for the assembly of the signaling complex that leads to NF-κB activation.[5] |
| MAPK (p38, JNK) Activation | Significant reduction. | Complete or near-complete abrogation.[3] | Similar to NF-κB, MAPK activation is highly dependent on the IRAK4-mediated signaling complex. |
| Susceptibility to Infection | Potentially increased susceptibility during treatment. | Highly susceptible to a range of bacterial and viral pathogens.[7][8] | Complete loss of IRAK4-mediated innate immunity in the knockout model leads to a more severe immunodeficiency. |
| Developmental Phenotype | No expected developmental abnormalities with acute treatment. | Generally develop normally but exhibit profound immunodeficiency. | The knockout model has a lifelong absence of IRAK4, while the inhibitor is administered acutely. |
| Interpretation of Results | Validates the role of IRAK4 kinase activity in the observed phenotype. Allows for dose-response studies. | Provides a "gold standard" for the complete loss of IRAK4 function. Helps to understand the role of the scaffolding function. | The inhibitor provides temporal control and is more clinically relevant, while the knockout provides a definitive genetic validation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
LPS-Induced Endotoxemia in Mice
This model is used to assess the in vivo efficacy of this compound in mitigating a systemic inflammatory response.
Materials:
-
Wild-type C57BL/6 mice (8-12 weeks old)
-
IRAK4 knockout mice on a C57BL/6 background (8-12 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign wild-type mice to two groups: Vehicle control and this compound treatment. A third group will consist of IRAK4 knockout mice receiving vehicle.
-
Administer this compound or vehicle to wild-type mice via oral gavage or intraperitoneal (i.p.) injection at a predetermined dose (e.g., 30 mg/kg).
-
One hour after treatment, induce endotoxemia by i.p. injection of LPS (e.g., 5-10 mg/kg).[9][10]
-
Monitor mice for signs of endotoxic shock (e.g., lethargy, piloerection, hypothermia) at regular intervals.
-
At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or retro-orbital bleeding for cytokine analysis.
-
Euthanize mice and harvest tissues (e.g., spleen, liver, lungs) for further analysis (e.g., histology, Western blot).
Measurement of Serum Cytokines by ELISA
This protocol quantifies the levels of pro-inflammatory cytokines in the serum of experimental mice.
Materials:
-
Mouse TNF-α, IL-6, and other relevant cytokine ELISA kits (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific)
-
Serum samples collected from the in vivo experiment
-
Microplate reader
Procedure:
-
Prepare serum from collected blood by allowing it to clot at room temperature for 30 minutes, followed by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Perform the ELISA according to the manufacturer's instructions for the specific kit.[11][12][13] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and serum samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of NF-κB Signaling in Macrophages
This experiment assesses the activation of the NF-κB pathway in response to TLR stimulation in vitro.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and IRAK4 knockout mice.
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Isolate bone marrow from the femurs and tibias of wild-type and IRAK4 knockout mice and differentiate into BMDMs.
-
Plate BMDMs and allow them to adhere overnight.
-
For the inhibitor group, pre-treat wild-type BMDMs with this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.[16][17]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
By following this comprehensive guide, researchers can effectively design and execute experiments to validate the on-target effects of this compound, contributing to the development of novel therapeutics for inflammatory diseases. The direct comparison with IRAK4 knockout models provides the highest level of confidence in the specificity of the inhibitor.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. IRAK-4 kinase activity is required for IRAK-4-dependent innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]
- 10. The LPS-induced endotoxemia mouse model [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. h-h-c.com [h-h-c.com]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating Compensatory Signaling Upon IRAK4 Inhibition with Irak4-IN-21
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune response. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a highly attractive therapeutic target for a multitude of inflammatory diseases, autoimmune disorders, and certain cancers. However, the complex nature of IRAK4 signaling, which involves both its catalytic kinase activity and its non-catalytic scaffolding function, presents significant challenges for therapeutic intervention.
This guide provides a comparative analysis of Irak4-IN-21, a potent IRAK4 kinase inhibitor, and explores the phenomenon of compensatory signaling pathways that can arise upon its use. We will compare its mechanism and performance with alternative strategies and provide standardized protocols for experimental validation.
The Canonical IRAK4 Signaling Pathway
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through death domain interactions. This initiates the assembly of a higher-order signaling complex known as the Myddosome. IRAK4, considered the "master IRAK," then phosphorylates IRAK1 and IRAK2, leading to the activation of TRAF6, an E3 ubiquitin ligase.[1] This triggers downstream cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[2]
Compensatory Signaling: The Limits of Kinase Inhibition
This compound is an orally active, potent, and selective small molecule inhibitor that targets the ATP-binding site of IRAK4, thereby blocking its kinase function.[3] While effective at inhibiting downstream phosphorylation events, this mechanism does not eliminate the IRAK4 protein itself. This leads to two potential avenues for compensatory signaling:
-
Residual Scaffold Function : The kinase-dead IRAK4 protein can still act as a scaffold within the Myddosome complex. This scaffolding role is crucial for bringing other signaling partners, like IRAK1 and TRAF6, into close proximity, which may be sufficient to trigger a level of downstream signaling even without IRAK4's catalytic activity.[4]
-
IRAK1 Paralogue Compensation : Recent studies suggest that IRAK1, a direct substrate of IRAK4, can functionally compensate for the loss of IRAK4 kinase activity. In humans, IRAK1 may be activated via an allosteric mechanism upon binding to IRAK4 in the Myddosome, or it may auto-phosphorylate when IRAK4's kinase function is abrogated, thus providing a bypass signal.[4][5]
This challenge has led to the development of alternative therapeutic strategies, most notably Proteolysis-Targeting Chimeras (PROTACs). Unlike inhibitors, PROTACs are heterobifunctional molecules that induce the degradation of the target protein. A PROTAC like KT-474 binds to both IRAK4 and an E3 ubiquitin ligase, triggering the ubiquitination and subsequent destruction of IRAK4 by the proteasome. This approach eliminates both the kinase and scaffold functions of IRAK4, offering a more complete pathway blockade.[6]
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
IRAK4 Inhibition in Lupus: A Comparative Analysis of BMS-986126 and the Data Gap for Irak4-IN-21
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of novel therapeutic agents is paramount. This guide provides a comparative overview of two Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, BMS-986126 and Irak4-IN-21, in the context of systemic lupus erythematosus (SLE) models. While substantial data exists for the efficacy of BMS-986126, a notable lack of public information on this compound in lupus models presents a significant data gap.
Mechanism of Action: Targeting the IRAK4 Signaling Pathway in Lupus
IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1] Dysregulation of these pathways, particularly TLR7 and TLR9 which recognize nucleic acids, is strongly implicated in the pathogenesis of lupus.[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons (IFNs), key mediators in lupus pathology.[1]
Both BMS-986126 and this compound are small molecule inhibitors designed to block the kinase activity of IRAK4, thereby attenuating the inflammatory response.
Below is a diagram illustrating the central role of IRAK4 in TLR/IL-1R signaling.
Efficacy of BMS-986126 in Murine Lupus Models
BMS-986126 is a potent and highly selective IRAK4 kinase inhibitor.[1] Its efficacy has been demonstrated in two well-established murine models of lupus: the MRL/lpr and NZB/NZW models.[1]
Quantitative Data Summary
| Efficacy Parameter | Lupus Model | Treatment Details | Key Findings |
| Proteinuria | MRL/lpr | 1, 3, 10 mg/kg/day, oral, 8 weeks | Dose-dependent reduction in urine protein levels.[1] |
| NZB/NZW | 0.3, 1, 3, 10 mg/kg/day, oral, 25 weeks | Significant suppression of urine protein levels at all doses.[1] | |
| Anti-dsDNA Antibodies | MRL/lpr | 1, 3, 10 mg/kg/day, oral, 8 weeks | Dose-dependent reduction in serum anti-dsDNA titers.[1] |
| NZB/NZW | 0.3, 1, 3, 10 mg/kg/day, oral, 25 weeks | Dose-dependent suppression of anti-dsDNA autoantibody titers.[1] | |
| Splenomegaly | MRL/lpr | 1, 3, 10 mg/kg/day, oral, 8 weeks | Significant reduction in spleen weight.[1] |
| Kidney Inflammation | MRL/lpr | 1, 3, 10 mg/kg/day, oral, 8 weeks | Reduced glomerulonephritis and immune complex deposition.[1] |
| NZB/NZW | 0.3, 1, 3, 10 mg/kg/day, oral, 25 weeks | Reduced glomerulonephritis.[1] | |
| Plasma Cytokines | NZB/NZW | 0.3, 1, 3, 10 mg/kg/day, oral, 25 weeks | Significant reduction in plasma IL-12 p40 levels.[1] |
| IFN Gene Signature | NZB/NZW | 0.3, 1, 3, 10 mg/kg/day, oral, 25 weeks | Dose-dependent inhibition of IFIT1 expression in peripheral blood.[1] |
This compound: An Unmet Need for In Vivo Lupus Data
This compound is described as a potent and selective IRAK4 inhibitor. However, a comprehensive search of publicly available scientific literature reveals no studies evaluating its efficacy in preclinical models of lupus. While in vitro data on its inhibitory activity against IRAK4 and its effect on cytokine production in cell-based assays are available, the absence of in vivo data in the context of a complex autoimmune disease like lupus makes a direct comparison with BMS-986126 impossible.
Experimental Protocols for BMS-986126 in Lupus Models
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols were utilized in the evaluation of BMS-986126.
MRL/lpr Mouse Model of Lupus
-
Animals: Female MRL/lpr mice.
-
Disease Induction: Spontaneous development of lupus-like disease.
-
Treatment Initiation: Dosing was initiated at 12-14 weeks of age when mice had detectable levels of serum anti-dsDNA autoantibodies.[1]
-
Compound Administration: BMS-986126 was administered orally once daily for 8 weeks at doses of 1, 3, and 10 mg/kg.[1]
-
Efficacy Endpoints:
-
Proteinuria: Measured weekly from urine samples.
-
Anti-dsDNA Antibodies: Serum titers determined by ELISA at the end of the study.
-
Splenomegaly: Spleen weight measured at necropsy.
-
Kidney Histopathology: Kidneys were harvested, fixed, and stained to assess glomerulonephritis and immune complex deposition.
-
NZB/NZW F1 Mouse Model of Lupus
-
Animals: Female NZB/NZW F1 mice.
-
Disease Induction: Spontaneous development of a lupus-like autoimmune disease.
-
Treatment Initiation: Dosing was initiated at 12-14 weeks of age with detectable levels of urine NGAL and plasma anti-dsDNA autoantibodies.[1]
-
Compound Administration: BMS-986126 was administered orally once daily for 25 weeks at doses of 0.3, 1, 3, and 10 mg/kg.[1]
-
Efficacy Endpoints:
-
Proteinuria and Urine NGAL: Measured from urine samples.
-
Anti-dsDNA Antibodies: Serum titers determined by ELISA.
-
Plasma Cytokines: Plasma levels of IL-12 p40 were measured.
-
Interferon Gene Signature: Expression of IFIT1 in peripheral blood was measured by qPCR.[1]
-
Splenic pDCs: Numbers of splenic IFN-α–expressing pDCs were quantified.[1]
-
The workflow for a typical preclinical efficacy study of an IRAK4 inhibitor in a lupus model is depicted below.
Conclusion
The available data strongly support the therapeutic potential of IRAK4 inhibition in lupus, with BMS-986126 demonstrating robust efficacy across multiple endpoints in established preclinical models. It effectively reduces autoantibody production, ameliorates kidney damage, and suppresses key inflammatory pathways implicated in lupus pathogenesis.
In contrast, the absence of published in vivo efficacy data for this compound in lupus models represents a critical knowledge gap. While its in vitro profile may be promising, its potential as a therapeutic for lupus remains to be demonstrated in relevant animal models. For researchers and drug developers in the field, the comprehensive preclinical data for BMS-986126 provides a valuable benchmark for the evaluation of new IRAK4 inhibitors. Future studies are warranted to investigate the in vivo efficacy of this compound in lupus to enable a direct and meaningful comparison.
References
Safety Operating Guide
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Irak4-IN-21
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Irak4-IN-21, a potent and selective IRAK4 inhibitor. Adherence to these protocols is essential to ensure personal safety and proper management of this chemical compound.
Core Safety and Handling Information
This compound is a chemical compound intended for laboratory research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for similar compounds, such as IRAK4-IN-1, indicate potential hazards. IRAK4-IN-1 is listed as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is prudent to handle this compound with a high degree of caution.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated gloves. Change gloves immediately if contaminated, torn, or after extended use. |
| Body | Laboratory Coat or Impervious Gown | A disposable, solid-front gown made of a material resistant to chemical permeation is recommended. Ensure the gown has long sleeves and tight-fitting cuffs. |
| Eyes | Safety Goggles with Side Shields or Face Shield | Protects against splashes and aerosols. A face shield should be worn in conjunction with safety goggles when there is a higher risk of splashing. |
| Respiratory | NIOSH-approved Respirator | A fit-tested N95 respirator or higher should be used when handling the powder form of the compound outside of a certified chemical fume hood to prevent inhalation. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Procedures for Safe Handling
Strict adherence to the following step-by-step procedures is mandatory to minimize exposure risk during the handling of this compound.
Experimental Workflow for Handling this compound:
Step 1: Preparation
-
Designate a Handling Area: All work with solid or concentrated forms of this compound must be conducted in a certified chemical fume hood or a similar ventilated enclosure.
-
Assemble Materials: Before starting, gather all necessary equipment, including the compound, solvents, pipettes, tubes, and waste containers.
-
Don PPE: Put on all required personal protective equipment in the correct order: gown, respirator, eye protection, and then gloves (the outer pair goes over the cuff of the gown).
Step 2: Weighing and Solubilization
-
Weighing: If working with the powdered form, carefully weigh the desired amount in the fume hood. Use a dedicated spatula and weighing paper. Avoid creating dust.
-
Solubilization: Add the appropriate solvent to the compound. MedchemExpress suggests that stock solutions can be prepared in DMSO. Once prepared, it is recommended to aliquot the solution to prevent inactivation from repeated freeze-thaw cycles.[2]
-
Storage: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Step 3: Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable lab detergent).
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. Do not place in regular trash. |
| Contaminated PPE (gloves, gown) | Dispose of as hazardous waste. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. The SDS for the similar compound IRAK4-IN-1 indicates it is very toxic to aquatic life[1]. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent kinase inhibitor this compound and maintain a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
